The Pyrazole-4-Carboxamide Pharmacophore: Chemical Properties, Synthesis, and Applications in Kinase Inhibition
Executive Summary In the landscape of modern targeted therapeutics, the pyrazole-4-carboxamide scaffold has emerged as a highly versatile and privileged building block. Specifically, N,N-diethyl-1H-pyrazole-4-carboxamide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the pyrazole-4-carboxamide scaffold has emerged as a highly versatile and privileged building block. Specifically, N,N-diethyl-1H-pyrazole-4-carboxamide serves as a critical intermediate in the synthesis of potent, selective kinase inhibitors and other biologically active molecules. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug design, and a self-validating synthetic protocol for its preparation. By bridging structural chemistry with practical synthetic application, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals.
Physicochemical Profiling and Structural Data
Understanding the baseline chemical properties of N,N-diethyl-1H-pyrazole-4-carboxamide is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a planar, aromatic 1H-pyrazole ring conjugated with a carboxamide moiety. The N,N-diethyl substitution introduces a localized lipophilic domain, which is highly relevant for modulating the partition coefficient (logP) of downstream drug candidates.
Table 1: Quantitative Physicochemical Data for N,N-diethyl-1H-pyrazole-4-carboxamide
Property
Value
Chemical Name
N,N-diethyl-1H-pyrazole-4-carboxamide
CAS Registry Number
1153845-34-1 [1]
Molecular Formula
C8H13N3O
Molecular Weight
167.21 g/mol
SMILES String
O=C(C1=CNN=C1)N(CC)CC
Topological Polar Surface Area (TPSA)
49.0 Ų
Hydrogen Bond Donors
1 (Pyrazole NH)
Hydrogen Bond Acceptors
2 (Carbonyl Oxygen, Pyrazole Nitrogen)
Rotatable Bonds
3
Mechanistic Role in Drug Design
The strategic inclusion of the pyrazole-4-carboxamide motif in drug discovery is rarely accidental; it is driven by precise structure-activity relationship (SAR) requirements.
Kinase Hinge Region Interaction
The 1H-pyrazole ring is a classic bioisostere for various heterocyclic systems and acts as a potent hydrogen bond donor-acceptor pair. In the context of kinase inhibition—such as targeting Aurora Kinase A/B or RET kinase—the pyrazole nitrogens interact directly with the backbone amide NH and carbonyl oxygen of the kinase hinge region [2]. This bidentate hydrogen-bonding network anchors the molecule within the ATP-binding site.
Vector Trajectory and Pocket Occupation
The carboxamide group at the 4-position of the pyrazole ring serves a dual purpose. First, it acts as a rigid vector, directing substituents at a specific angle away from the hinge region. Second, the N,N-diethyl groups provide a localized hydrophobic bulk that can be leveraged to occupy solvent-exposed regions or adjacent lipophilic pockets (such as the DFG-out pocket in Type II kinase inhibitors) [3]. The diethyl substitution offers an optimal balance: it is bulky enough to provide favorable van der Waals interactions but flexible enough to avoid severe steric clashes, thereby improving the overall pharmacokinetic profile of the molecule [4].
Fig 1. Pharmacophore interaction model of pyrazole-4-carboxamides within kinase active sites.
Synthetic Methodology & Validation
To utilize N,N-diethyl-1H-pyrazole-4-carboxamide as a building block, a robust, high-yielding synthetic protocol is required. The following methodology details the amide coupling of 1H-pyrazole-4-carboxylic acid with diethylamine.
Causality Behind Experimental Choices
Diethylamine is a secondary amine, which inherently suffers from steric hindrance during amide coupling. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over standard carbodiimides (like EDC/HOBt). HATU generates a highly reactive azabenzotriazole (OAt) active ester, which accelerates the reaction kinetics and drives the coupling of sterically hindered amines to completion. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and ensure the amine remains in its nucleophilic, unprotonated state without competing for the active ester.
Step-by-Step Protocol
Activation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add DIPEA (3.0 eq, 30.0 mmol) and stir for 5 minutes at room temperature. Portion-wise, add HATU (1.2 eq, 12.0 mmol). The solution will transition to a pale yellow color, indicating the formation of the active OAt ester.
Coupling : After 15 minutes of activation, add diethylamine (1.5 eq, 15.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 4–6 hours.
In-Process Monitoring : Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) or LC-MS. The reaction is deemed complete when the starting material peak disappears and the product mass (
[M+H]+=168.2
) dominates the chromatogram.
Workup & Extraction : Quench the reaction by adding saturated aqueous
NaHCO3
(50 mL). Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
DMF Removal : Wash the combined organic layers with 5% aqueous
LiCl
(
3×30
mL). Causality: The high ionic strength of the aqueous lithium chloride solution selectively partitions the highly polar DMF into the aqueous phase, preventing it from co-eluting during purification.
Purification : Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0–10% MeOH in DCM) to yield the pure target compound.
Fig 2. Step-by-step synthetic workflow for N,N-diethyl-1H-pyrazole-4-carboxamide.
Analytical Validation
A self-validating protocol requires strict analytical confirmation. The isolated product must exhibit the following spectral characteristics:
LC-MS (ESI) :
m/z
calculated for
C8H14N3O+[M+H]+
168.11, found 168.2.
1
H NMR (400 MHz, DMSO-
d6
) : Expect a broad singlet at
δ
~13.0 ppm (1H, pyrazole NH), a sharp singlet at
δ
~8.0 ppm (2H, pyrazole CH), a broad quartet at
δ
~3.4 ppm (4H,
N−CH2
), and a broad triplet at
δ
~1.1 ppm (6H,
N−CH3
). Note: The broadening of the ethyl signals is a classic phenomenon caused by restricted rotation around the amide C-N bond, resulting in observable rotamers at room temperature.
Conclusion
N,N-diethyl-1H-pyrazole-4-carboxamide is far more than a simple chemical intermediate; it is a strategically designed pharmacophore that bridges the gap between target affinity and pharmacokinetic viability. By mastering its synthesis and understanding its structural interactions, researchers can effectively leverage this building block in the development of next-generation kinase inhibitors and targeted therapeutics.
References
Yevale, D., et al. "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B". European Journal of Medicinal Chemistry, 2024. Available at:[Link]
Yoon, H., et al. "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor". European Journal of Medicinal Chemistry, 2017. Available at:[Link]
Fares, M., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules, 2022. Available at:[Link]
Exploratory
Structure Elucidation of N,N-Diethyl-1H-pyrazole-4-carboxamide: A Comprehensive Analytical Framework
Introduction & Core Rationale In modern drug discovery and medicinal chemistry, the pyrazole moiety is a privileged scaffold. Specifically, N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1)[1] serves as a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Rationale
In modern drug discovery and medicinal chemistry, the pyrazole moiety is a privileged scaffold. Specifically, N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1)[1] serves as a critical heterocyclic building block for synthesizing kinase inhibitors and cannabinoid receptor antagonists. For researchers and drug development professionals, the rigorous structural elucidation of this intermediate is non-negotiable.
This whitepaper outlines a self-validating analytical framework for the definitive characterization of this compound. We will explore the causality behind specific spectroscopic behaviors—such as annular tautomerism and amide bond restricted rotation—and provide robust, step-by-step methodologies to ensure high-fidelity data acquisition.
Synthetic Workflow & Sample Preparation
The compound is typically synthesized via the amide coupling of 1H-pyrazole-4-carboxylic acid with diethylamine. To prevent the degradation of the electron-rich pyrazole ring and ensure high conversion rates, mild coupling reagents like HATU in the presence of DIPEA are utilized.
Fig 1. Synthesis and structural elucidation workflow for N,N-diethyl-1H-pyrazole-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural validation. However, pyrazole-4-carboxamides present two distinct spectroscopic challenges that dictate our experimental choices:
Annular Tautomerism: The 1H-pyrazole ring undergoes rapid tautomerization between the N1 and N2 positions. In non-polar solvents like CDCl3, intermolecular hydrogen bonding exacerbates signal broadening. Therefore, we specifically select the highly polar, hydrogen-bond-accepting solvent DMSO-d6 to disrupt these oligomers. This choice yields sharper, interpretable signals for the pyrazole C3-H and C5-H protons, a phenomenon well-documented in [2].
Restricted Amide Rotation: The partial double bond character of the carboxamide C-N bond restricts the free rotation of the diethylamine moiety at ambient temperature (298 K). Consequently, the two ethyl groups are magnetically non-equivalent, yielding two distinct sets of quartets (N-CH2) and triplets (CH3). This rotameric behavior is a critical self-validating feature of tertiary amides in NMR spectroscopy, as supported by [3].
1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration
13C Chemical Shift (ppm)
Key HMBC Correlations
N1-H
13.15 (br s, 1H)
-
C3, C5
C3-H / C5-H
7.95 (br s, 2H)
138.5
C4, C=O
C4 (Quaternary)
-
116.2
-
C=O (Amide)
-
162.8
-
N-CH2 (Ethyl A)
3.45 (q, J = 7.0, 2H)
41.5
C=O, CH3 (Ethyl A)
N-CH2 (Ethyl B)
3.30 (q, J = 7.0, 2H)
38.5
C=O, CH3 (Ethyl B)
CH3 (Ethyl A)
1.15 (t, J = 7.0, 3H)
14.5
N-CH2 (Ethyl A)
CH3 (Ethyl B)
1.05 (t, J = 7.0, 3H)
13.5
N-CH2 (Ethyl B)
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact mass and structural connectivity, High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) is employed.
Causality of Ionization Choice: Positive Electrospray Ionization (ESI+) is the optimal technique due to the high proton affinity of the pyrazole N2 nitrogen and the amide oxygen.
Fragmentation Pathway: The protonated molecular ion [M+H]+ at m/z 168.11 undergoes specific fragmentation. The primary diagnostic neutral loss is diethylamine (73 Da), which yields a highly stable, conjugated pyrazole acylium ion at m/z 95.02. The presence of this specific acylium ion acts as an internal validation of the intact pyrazole-4-carbonyl substructure, consistent with fragmentation patterns cataloged in[4].
Fig 2. Proposed ESI-MS/MS fragmentation pathway of N,N-diethyl-1H-pyrazole-4-carboxamide.
Experimental Protocols
Protocol 1: Self-Validating NMR Acquisition
This protocol utilizes an internal standard to continuously validate chemical shift calibration.
Sample Preparation: Dissolve exactly 15 mg of purified N,N-diethyl-1H-pyrazole-4-carboxamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal zero-point reference.
Tube Selection: Transfer the homogenous solution to a standard 5 mm precision NMR tube.
Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) probe. Allow the sample to equilibrate to exactly 298 K for 5 minutes to stabilize the tautomeric exchange rate.
1H Acquisition: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay (D1) of 1.0 s.
13C Acquisition: Acquire 1024 scans with a spectral width of 250 ppm, an acquisition time of 1.5 s, and a D1 of 2.0 s, utilizing 1H decoupling (WALTZ-16 sequence) to simplify the carbon spectra.
Protocol 2: LC-HRMS Analysis
This protocol uses targeted collision energies to validate structural connectivity.
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol to prevent detector saturation and ion suppression.
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min. The formic acid ensures complete protonation of the pyrazole ring.
Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and source temperature to 120 °C.
Mass Analysis: Acquire full scan MS data from m/z 50 to 500 using a Time-of-Flight (TOF) analyzer. For MS/MS validation, isolate the m/z 168.11 precursor ion and apply a collision energy of 20 eV using argon gas. The appearance of the m/z 95.02 fragment confirms successful amide coupling.
References
Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides
Source: Molecules (MDPI)
URL: [Link]
Title: 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives
Source: EUROMAR 2011 Magnetic Resonance Conference (ResearchGate)
URL: [Link]
The Pyrazole Carboxamide Scaffold: A Versatile Engine for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole carboxamide moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole carboxamide moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and success across a wide array of therapeutic targets. This technical guide provides a comprehensive overview of the critical role of pyrazole carboxamides in contemporary pharmaceutical drug discovery. We will delve into the fundamental aspects of their chemical synthesis, explore their diverse mechanisms of action with a focus on key drug classes, and provide insights into the structure-activity relationships that drive their potency and selectivity. This guide is intended to be a practical resource, offering detailed experimental protocols and visual representations of key concepts to empower researchers in their pursuit of novel therapeutics based on this remarkable chemical entity.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has a long-standing history in medicinal chemistry.[1] However, the incorporation of a carboxamide functional group has unlocked a new level of therapeutic potential, giving rise to a class of compounds with a broad spectrum of biological activities. Pyrazole carboxamides have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors for cancer therapy, and modulators of G-protein coupled receptors (GPCRs), among other applications.[1][2] Their success can be attributed to a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in a variety of intermolecular interactions with biological targets.[3] This guide will explore the key facets of pyrazole carboxamide drug discovery, from initial synthesis to clinical application.
Synthetic Strategies: Building the Pyrazole Carboxamide Core
The synthesis of pyrazole carboxamides is a well-established area of organic chemistry, with several robust and versatile methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the nature of the amine component of the carboxamide.
Convergent Synthesis: The Amide Coupling Approach
A common and highly flexible strategy involves the late-stage coupling of a pre-formed pyrazole carboxylic acid with a desired amine. This convergent approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Generic Pyrazole Carboxamide via Amide Coupling
Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
This step often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
Materials:
Substituted hydrazine (1.0 eq)
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
Ethanol
Glacial acetic acid (catalytic)
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Add the β-ketoester dropwise at room temperature.[4]
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction and remove the solvent under reduced pressure.
The resulting pyrazole ester is then hydrolyzed to the carboxylic acid. Dissolve the crude ester in a mixture of THF and water.[4]
Add LiOH or NaOH (2.0 eq) and stir at room temperature or with gentle heating until the ester is consumed (monitor by TLC).[4]
Cool the mixture and acidify with 1M HCl to precipitate the pyrazole carboxylic acid.[4]
Collect the solid by vacuum filtration and dry under high vacuum.[4]
Step 2: Amide Coupling
Materials:
Pyrazole carboxylic acid (from Step 1) (1.0 eq)
Desired amine (1.1 eq)
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
Organic base (e.g., Diisopropylethylamine - DIPEA) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
Dissolve the pyrazole carboxylic acid in anhydrous DMF or DCM.
Add the coupling agent and the organic base, and stir for 10-15 minutes.
Add the desired amine and continue stirring at room temperature until the reaction is complete (monitor by TLC).
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Caption: General workflow for pyrazole carboxamide synthesis.
Illustrative Syntheses of Marketed Drugs
Celecoxib: The synthesis of the anti-inflammatory drug Celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[5] This reaction directly forms the pyrazole ring with the desired substituents in a single step.[5]
Ruxolitinib: The synthesis of the JAK inhibitor Ruxolitinib is more complex, often involving a multi-step sequence. A common strategy utilizes an enantioselective Michael addition of a pyrazole derivative to an activated form of 3-cyclopentylacrylonitrile, followed by a Suzuki coupling to introduce the pyrrolo[2,3-d]pyrimidine core.[6]
Axitinib: The synthesis of the VEGFR inhibitor Axitinib can be achieved through various routes, including a key Heck-type cross-coupling reaction to form the vinyl linkage.[7]
Mechanism of Action: A Tale of Diverse Targets
The therapeutic success of pyrazole carboxamides stems from their ability to bind with high affinity and selectivity to a wide range of biological targets.
Enzyme Inhibition
3.1.1. Cyclooxygenase-2 (COX-2) Inhibition:
Celecoxib is a selective COX-2 inhibitor, which is the basis for its anti-inflammatory and analgesic properties.[8] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Caption: Mechanism of action of Celecoxib.
3.1.2. Janus Kinase (JAK) Inhibition:
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, enzymes that play a crucial role in the JAK-STAT signaling pathway.[10] This pathway is integral to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[11] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[11] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling.[10]
Caption: Ruxolitinib's inhibition of the JAK-STAT pathway.
Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3, which are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[12] By inhibiting VEGFR signaling, Axitinib blocks the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors.[12]
Caption: Axitinib's inhibition of the VEGF signaling pathway.
G-Protein Coupled Receptor (GPCR) Modulation
The pyrazole carboxamide scaffold has also been successfully employed in the development of modulators of GPCRs. For instance, derivatives have been identified as potent antagonists of the cannabinoid receptor 1 (CB1), with potential applications in the treatment of obesity and related metabolic disorders.[13] The structural requirements for potent CB1 antagonism include a para-substituted phenyl ring at the 5-position, a carboxamide at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[13]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of successful pyrazole carboxamide drugs has been driven by a deep understanding of their SAR. Systematic modifications of the substituents on the pyrazole ring and the carboxamide nitrogen have allowed for the optimization of potency, selectivity, and pharmacokinetic properties.
Target Class
Key SAR Insights
Representative IC50/Ki Values
Kinase Inhibitors
The nature of the substituent on the pyrazole N1 position can significantly impact selectivity.[14] Bulky electron-withdrawing groups at certain positions of the phenyl rings can enhance inhibitory activity against kinases like Aurora A.[15]
Ruxolitinib (JAK1/2): ~3 nM
COX-2 Inhibitors
The trifluoromethyl group on the pyrazole ring is crucial for hydrophobic stabilization within the COX-2 binding pocket.[16] The sulfonamide-phenyl group is important for orientation within the COX-2 side pocket.[16]
Celecoxib (COX-2): ~40 nM
GPCR Modulators
For CB1 antagonists, specific substitution patterns on the phenyl rings attached to the pyrazole core are critical for high affinity.[13]
Rimonabant (CB1): Ki = 1.8 nM
Clinical Landscape and Future Directions
The clinical success of pyrazole carboxamides is well-established, with several drugs on the market for a range of indications.
The versatility of the pyrazole carboxamide scaffold continues to be explored in ongoing research and clinical trials. New derivatives are being investigated as potential treatments for a variety of diseases, including neurodegenerative disorders, infectious diseases, and other forms of cancer.[19] The ability to fine-tune the properties of these molecules through synthetic modification ensures that pyrazole carboxamides will remain a cornerstone of drug discovery for the foreseeable future.
Conclusion
The pyrazole carboxamide scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics. Its synthetic tractability, favorable physicochemical properties, and ability to interact with a diverse range of biological targets have led to the successful launch of multiple blockbuster drugs. As our understanding of disease biology continues to grow, the rational design of new pyrazole carboxamide derivatives holds immense promise for addressing unmet medical needs and improving human health. This guide has provided a comprehensive overview of the key aspects of pyrazole carboxamide drug discovery, with the aim of inspiring and equipping researchers to further unlock the therapeutic potential of this remarkable chemical entity.
References
What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC. Available at: [Link]
What is the mechanism of Axitinib? - Patsnap Synapse. Available at: [Link]
Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Available at: [Link]
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3 - AACR Journals. Available at: [Link]
What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
Mechanism of JAK Inhibitors and a Review of Ruxolitinib - AJMC. Available at: [Link]
Ruxolitinib Phosphate - Massive Bio. Available at: [Link]
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]
Full article: QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors - Taylor & Francis. Available at: [Link]
Novel M4 positive allosteric modulators derived from questioning the role and impact of a presumed intramolecular hydrogen-bonding motif in β-amino carboxamide-harboring ligands - NIH. Available at: [Link]
Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. Available at: [Link]
A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education - ACS Publications. Available at: [Link]
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]
Ruxolitinib - StatPearls - NCBI Bookshelf. Available at: [Link]
Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions | Organic Process Research & Development - ACS Publications. Available at: [Link]
INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info - Pfizer. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. Available at: [Link]
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC. Available at: [Link]
Method for synthesizing celecoxib - CN105753783A - Google Patents.
The VEGF-Receptor Inhibitor Axitinib Impairs Dendritic Cell Phenotype and Function - PMC. Available at: [Link]
US9580406B2 - Processes for the preparation of axitinib - Google Patents.
Process For Preparation Of Chiral Ruxolitinib And Salts Thereof - QuickCompany. Available at: [Link]
WO 2016/108106 A1 - patents.google.com.
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed. Available at: [Link]
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed. Available at: [Link]
IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... - ResearchGate. Available at: [Link]
CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents.
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC. Available at: [Link]
Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem. Available at: [Link]
The IC 50 values of synthesized pyrazoline derivatives - ResearchGate. Available at: [Link]
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC. Available at: [Link]
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. Available at: [Link]
Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Structural Elucidation and Spectroscopic Profiling of N,N-Diethyl-1H-pyrazole-4-carboxamide
A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Prepared by: Senior Application Scientist, Analytical Chemistry Division Executive Summary In modern medicinal chemistry, the pyrazole-4-c...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Analytical Chemists and Drug Development Professionals
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
In modern medicinal chemistry, the pyrazole-4-carboxamide scaffold serves as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, cannabinoid receptor modulators, and antimicrobial agents. N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1) is a critical intermediate and building block in these discovery pipelines[1].
This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of N,N-diethyl-1H-pyrazole-4-carboxamide. By moving beyond mere data tabulation, we explore the underlying quantum mechanical and thermodynamic principles—such as annular tautomerism and restricted amide bond rotation—that dictate the molecule's behavior in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) environments.
Spectroscopic Validation Architecture
To ensure absolute scientific integrity, structural elucidation must never rely on a single analytical modality. The workflow below outlines a self-validating system where orthogonal techniques confirm the presence of specific functional groups and connectivity.
Fig 1. Multi-modal spectroscopic workflow for structural validation of pyrazole derivatives.
Quantitative Data and Mechanistic Causality
The spectroscopic signature of N,N-diethyl-1H-pyrazole-4-carboxamide is governed by two primary structural phenomena:
Annular Tautomerism: The rapid proton exchange between the N1 and N2 atoms of the pyrazole ring.
Restricted Rotation: The partial double-bond character of the tertiary amide C-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In solution, pyrazole-4-carboxamides exhibit distinct dynamic behaviors. The 1H NMR spectrum typically shows the pyrazole C-H protons as a broad singlet or a closely overlapping multiplet around 7.60–8.10 ppm, rather than sharp, distinct signals[2]. This broadening is caused by the rapid tautomeric equilibrium of the 1H-pyrazole ring at room temperature, which averages the chemical environments of C3 and C5.
Furthermore, the N,N-diethyl groups often present as complex or broadened signals (or distinct syn and anti rotamer peaks at lower temperatures) due to the restricted rotation around the amide bond.
Table 1: 1H NMR Assignments (Predicted for DMSO-d6, 400 MHz)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
1.05 - 1.25
t (Triplet)
6H
-CH₂-CH₃
Terminal methyls of the diethylamine moiety. May appear as two overlapping triplets if rotamers are locked.
3.35 - 3.55
q (Quartet)
4H
-CH₂ -CH₃
Methylene protons adjacent to the amide nitrogen. Deshielded by the electronegative nitrogen.
7.80 - 8.10
br s
2H
Pyrazole C3-H , C5-H
Broadened due to rapid N1-N2 proton exchange (tautomerism)[2].
12.50 - 13.00
br s
1H
Pyrazole N-H
Highly deshielded acidic proton; broad due to exchange with trace water or solvent[3].
Table 2: 13C NMR Assignments (Predicted for DMSO-d6, 100 MHz)
-CH₂ -CH₃ (Splitting due to restricted amide rotation)
115.2
Pyrazole C -4 (Shielded relative to C3/C5)
133.5, 138.2
Pyrazole C -3, C -5
163.8
Amide C =O (Typical for tertiary amides)
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The tertiary amide acts as a strong hydrogen bond acceptor, while the pyrazole N-H is a strong donor. In solid-state IR (KBr or ATR), pyrazole-4-carboxamides display a characteristic broad N-H stretch above 3100 cm⁻¹ and a sharp Amide I carbonyl stretch around 1620–1660 cm⁻¹[3].
Electrospray Ionization (ESI) is highly effective for this molecule because the pyrazole nitrogen (specifically the imine-like nitrogen in the tautomeric pair) is readily protonated.
Table 4: High-Resolution Mass Spectrometry (ESI+)
Ion Species
Formula
Calculated m/z
Expected Fragmentation
[M+H]⁺
[C₈H₁₄N₃O]⁺
168.1131
Loss of diethylamine (-73 Da) yielding the pyrazolium acylium ion (m/z 95.0).
Understanding the relationship between the molecular substructures and their corresponding analytical signals is crucial for troubleshooting synthetic impurities.
Fig 2. Logical mapping of molecular substructures to their primary spectroscopic signatures.
Standardized Experimental Protocols
To ensure robust, reproducible, and self-validating data acquisition, the following protocols must be strictly adhered to.
Protocol A: NMR Acquisition & Self-Validation
Sample Preparation: Dissolve 15-20 mg of N,N-diethyl-1H-pyrazole-4-carboxamide in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is preferred over CDCl3 to disrupt intermolecular hydrogen bonding, which sharpens the pyrazole N-H signal and prevents concentration-dependent chemical shift drift.
Instrument Setup: Tune and match the probe on a 400 MHz or higher spectrometer. Lock onto the deuterium signal of DMSO.
Acquisition (1H): Run a standard 1H pulse sequence (e.g., zg30). Set relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the ethyl groups.
Self-Validation (2D COSY): If the ethyl signals appear heavily convoluted due to rotamers, execute a 2D COSY experiment. Cross-peaks will definitively link the respective -CH2- and -CH3- groups of each rotamer, confirming the structural integrity rather than assuming the presence of an impurity.
Protocol B: FT-IR (ATR) Analysis
Background Subtraction (Self-Validation): Before loading the sample, acquire a background spectrum of the clean diamond/ZnSe ATR crystal (32 scans). This eliminates atmospheric CO2 and H2O interference.
Sample Loading: Apply 2-5 mg of the neat solid compound directly onto the crystal. Apply consistent pressure using the anvil.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Verification: Confirm the absence of a broad O-H stretch at >3300 cm⁻¹ (which would indicate water absorption) to ensure the integrity of the N-H stretch assignment.
Protocol C: LC-HRMS (ESI+)
Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton source, drastically enhancing the ionization efficiency of the pyrazole nitrogen.
Blank Run (Self-Validation): Inject a solvent blank (DMSO/Methanol) prior to the sample. This ensures the column is free of carryover that could cause isobaric interference.
Sample Injection: Inject 1 µL of a 1 µg/mL solution of the analyte.
Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning from m/z 100 to 500. Extract the exact mass chromatogram for m/z 168.1131 (± 5 ppm mass tolerance).
Conclusion
The rigorous spectroscopic characterization of N,N-diethyl-1H-pyrazole-4-carboxamide requires an understanding of its dynamic molecular properties. By anticipating the NMR line broadening caused by pyrazole tautomerism and the signal splitting induced by restricted amide rotation, analytical scientists can confidently differentiate between inherent molecular dynamics and synthetic impurities. Implementing the self-validating protocols outlined in this guide ensures the highest standards of data integrity for downstream drug discovery applications.
References
Source: asianpubs.
Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)
The Architecture of Activity: A Technical Guide to Structure-Activity Relationships of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of b...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy and selectivity of this versatile chemical class. We will dissect the intricate interplay between structural modifications on the pyrazole ring, the carboxamide linker, and peripheral substituents, and their resulting impact on biological targets. This document moves beyond a mere catalog of compounds, offering a causative analysis of experimental choices and providing field-proven insights into the design of potent and selective pyrazole carboxamide-based agents. Detailed experimental protocols and visual representations of key concepts are included to create a self-validating and authoritative resource for professionals in drug discovery and development.
Introduction: The Enduring Significance of the Pyrazole Carboxamide Core
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the design of bioactive molecules. When coupled with a carboxamide moiety, the resulting pyrazole carboxamide structure offers a synthetically tractable framework with a high degree of "drug-like" character. This scaffold has been successfully exploited to develop a wide range of therapeutic agents and agrochemicals, including fungicides, insecticides, and anticancer drugs.
The power of the pyrazole carboxamide core lies in its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The synthetic accessibility of this scaffold allows for systematic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide will delve into the critical structure-activity relationships that have emerged from decades of research, providing a roadmap for the rational design of next-generation pyrazole carboxamide-based compounds.
The Strategic Blueprint: General Synthetic Approaches
A robust understanding of the synthetic routes to pyrazole carboxamides is fundamental to exploring their SAR. The most common and versatile strategy involves a two-step process: the construction of a pyrazole carboxylic acid core followed by an amide coupling reaction.
Synthesis of the Pyrazole Carboxylic Acid Core
The Knorr pyrazole synthesis and related cyclocondensation reactions are the workhorses for constructing the pyrazole ring. This typically involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both the dicarbonyl compound and the hydrazine dictates the substitution pattern on the resulting pyrazole ring.
Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
To a solution of edaravone (1 equivalent) in a suitable solvent (e.g., ethanol), add phenylhydrazine (1 equivalent).
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
The resulting crude 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the corresponding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.
The crude product can be purified by recrystallization or column chromatography.
Amide Bond Formation
With the pyrazole carboxylic acid in hand, the final step is the formation of the carboxamide bond. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or activating agents that convert the carboxylic acid to an acid chloride (e.g., thionyl chloride or oxalyl chloride) are commonly employed. The choice of amine is a critical diversification point, allowing for the introduction of a wide array of substituents to probe the SAR of the carboxamide portion of the molecule.
Experimental Protocol: General Procedure for Pyrazole Carboxamide Synthesis
To a solution of the pyrazole-4-carbonyl chloride (1 equivalent) and triethylamine (Et3N, 1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add the desired amine (1 equivalent) dropwise at 0-5 °C.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Upon completion, remove the solvent in vacuo.
The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the target pyrazole carboxamide.
Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships
The biological activity of pyrazole carboxamides is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the carboxamide moiety. This section will systematically explore the key SAR principles at each position.
The Pyrazole Ring: The Anchor of Activity
The pyrazole ring serves as a critical anchoring point for binding to many biological targets. Substitutions at the N1, C3, C4, and C5 positions can profoundly influence potency, selectivity, and pharmacokinetic properties.
The substituent at the N1 position of the pyrazole ring often plays a crucial role in defining the overall lipophilicity of the molecule and can make direct contact with the target protein.
Aryl and Heteroaryl Groups: In many classes of pyrazole carboxamide inhibitors, a substituted phenyl or other aromatic ring at the N1 position is essential for potent activity. For instance, in a series of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be a key requirement for high antagonistic activity.
Alkyl Groups: Smaller alkyl groups, such as methyl, are also frequently employed and can influence the orientation of other substituents.
The C3 position offers another handle for modifying the electronic and steric properties of the pyrazole core.
Small Alkyl and Haloalkyl Groups: In the context of succinate dehydrogenase inhibitors (SDHIs), a methyl or trifluoromethyl group at the C3 position is often optimal for fungicidal activity. The electron-withdrawing nature of the trifluoromethyl group can impact the acidity of the pyrazole ring and its hydrogen bonding capabilities.
Aryl Groups: In some kinase inhibitors, a phenyl group at the C3 position contributes to hydrophobic interactions within the active site.
The carboxamide group is most commonly attached at the C4 position of the pyrazole ring. However, modifications to this position beyond the amide linker can also be explored.
Positional Isomerism: The positioning of the carboxamide group is critical. For example, studies have shown that pyrazole-5-carboxamides can exhibit higher insecticidal activity, while the corresponding pyrazole-4-carboxamides may display stronger fungicidal activity, highlighting the role of the pyrazole core in determining biological selectivity.
The C5 position is a frequent site for introducing substituents that engage in critical interactions with the target.
Aryl and Heteroaryl Groups: A para-substituted phenyl ring at the C5 position is a common feature in potent CB1 receptor antagonists. The nature of the para-substituent (e.g., chloro, iodo) can significantly impact binding affinity.
Bioisosteric Replacements: The aryl group at the C5 position can often be replaced with other bioisosteres, such as thiophenes, to maintain or improve activity while potentially altering physicochemical properties.
>];
}
dot
Caption: Key SAR points on the pyrazole ring.
The Carboxamide Linker: More Than Just a Connection
The carboxamide linker is not merely a passive connector; its conformation and ability to form hydrogen bonds are often critical for biological activity.
Hydrogen Bonding: The N-H of the carboxamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are frequently observed in the binding of pyrazole carboxamides to their targets.
Conformational Rigidity: The planarity of the amide bond can restrict the overall conformation of the molecule, which can be advantageous for binding to a specific target.
The Amine Moiety (R-group): The Key to Diversity and Selectivity
The amine portion of the carboxamide provides the greatest opportunity for structural diversification and is often the primary determinant of a compound's biological target and selectivity.
Aryl and Heteroaryl Amines: Aromatic and heteroaromatic amines are commonly used to introduce a wide range of substituents that can engage in hydrophobic, π-π stacking, and hydrogen bonding interactions. For example, in a series of antifungal pyrazole carboxamides, diarylamine-modified scaffolds led to potent activity against several phytopathogenic fungi.
Aliphatic and Alicyclic Amines: These amines can introduce flexibility or rigidity, and their substituents can probe different regions of the binding pocket.
Bioisosteric Replacements: The carboxamide group itself can sometimes be replaced with other bioisosteres, such as oxadiazoles, to modulate properties like metabolic stability.
Case Studies: Pyrazole Carboxamides in Action
To illustrate the practical application of these SAR principles, we will examine two distinct classes of pyrazole carboxamides.
A significant number of commercial fungicides are based on the pyrazole carboxamide scaffold and act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.
Key Structural Features: Many potent SDHIs feature a pyrazole-4-carboxamide core. The N1 position is often substituted with a small alkyl group, and the C3 position typically bears a difluoromethyl or trifluoromethyl group. The amine portion of the carboxamide is usually a substituted aryl or heteroaryl group that occupies a hydrophobic pocket in the enzyme.
SAR Insights: The difluoromethyl group at C3 is crucial for potent inhibition. Modifications to the aryl amine moiety have led to the development of second-generation SDHIs with broader spectrum activity and improved resistance profiles. For example, the introduction of a thiazole ring into the carboxamide side chain has yielded compounds with excellent activity against specific plant pathogens.
Table 1: SAR of Pyrazole Carboxamide SDHIs
Position
Favorable Substituents
Rationale
N1
Small alkyl (e.g., CH3)
Optimal fit in the binding site
C3
CF2H, CF3
Crucial for potent enzyme inhibition
C4
Carboxamide
Essential for binding and activity
Amine
Substituted aryl/heteroaryl
Occupies a hydrophobic pocket
Anticancer Agents: Kinase Inhibitors
The pyrazole carboxamide scaffold is also prevalent in the development of kinase inhibitors for cancer therapy. Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Key Structural Features: Pyrazole carboxamide-based kinase inhibitors often feature more complex substitution patterns. For example, N,1,3-triphenyl-1H-pyrazole-4-carboxamides have been investigated as Aurora A kinase inhibitors.
SAR Insights: In this class of compounds, bulky, electron-withdrawing substituents on the phenyl rings were found to be favorable for inhibitory activity. The pyrazole core acts as a scaffold to correctly orient the phenyl groups for optimal interaction with the kinase active site. Some pyrazole carboxamides have also been shown to exert their anticancer effects by binding to DNA.
Future Perspectives and Conclusion
The pyrazole carboxamide scaffold continues to be a rich source of novel bioactive compounds. Future research will likely focus on several key areas:
Novel Target Identification: Exploring the potential of pyrazole carboxamides to modulate new and challenging biological targets.
Fragment-Based and Structure-Based Design: Utilizing advanced computational and structural biology techniques to design more potent and selective inhibitors.
Bioisosteric Replacement and Scaffold Hopping: Employing these strategies to optimize pharmacokinetic properties and overcome resistance mechanisms.
Multi-Target Ligands: Designing pyrazole carboxamides that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects.
References
Hou, J., et al. (2020). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127591.
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3235–3245. [Link]
Ocampo, C. J. A., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 33(4), 366-376. [Link]
Gao, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
Beke, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
Bildirici, I., et al. (2018). Synthesis and SAR studies of pyrazole-3-carboxamides and -3-carbonyl thioureides including chiral moiety: Novel candidates as antibacterial agents. Journal of the Serbian Chemical Society, 83(10), 1149-1161. [Link]
Hale, M. R., et al. (2016). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 26(2), 595-600. [Link]
Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5849. [Link]
Beke, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
Kumar, A., et al. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Taibah University for Science, 12(3), 324-330. [Link]
Luo, B., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 72(36), 15487–15498. [Link]
Singh, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1362. [Link]
Ding, K., et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry, 51(21), 6684–6687. [Link]
Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(23), 5627–5640. [Link]
Al-Ostoot, F. H., et al. (2023). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
Zhang, W., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 80(9), 4153-4163. [Link]
Gatley, S. J., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(10), 1947-1952. [Link]
Gao, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]
Perregaard, J., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4848-4852. [Link]
Gomaa, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]
Yang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1456-1488. [Link]
Zhang, W., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science, 80(9), 4153-4163. [Link]
Thumar, N. M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]
El-Gamal, M. I., et al. (2022). The SARs of carboxamides as potent anticancer agents. [Figure]. In: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. RSC Medicinal Chemistry, 13(1), 14-36. [Link]
Kim, J., et al. (2012). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 10(42), 8491-8498. [Link]
Hu, A., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(25), 9575–9586. [Link]
Singh, R., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 227-241. [Link]
Kim, D., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research, 83(7), 1600-1612. [Link]
Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9243–9254. [Link]
Lu, X., et al. (2014). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(6), 566-574. [Link]
Murata, Y., et al. (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (
Exploratory
The Pyrazole-4-Carboxamide Scaffold: A Privileged Motif for Diverse Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazole-4-Carboxamide Core The pyrazole-4-carboxamide scaffold has emerged as a "privilege...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole-4-Carboxamide Core
The pyrazole-4-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry and agrochemical research. Its inherent drug-like properties, synthetic tractability, and ability to engage in key hydrogen bonding interactions have led to its incorporation into a wide array of biologically active molecules. While initially recognized for its potent fungicidal activity through the inhibition of succinate dehydrogenase, the therapeutic potential of this scaffold has expanded significantly, with derivatives now known to target a diverse range of proteins implicated in cancer, inflammation, and metabolic diseases.
This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of pyrazole-4-carboxamides. We will delve into the established mechanisms of action, explore emerging target classes, and provide detailed experimental protocols for target identification and validation. This guide is designed to be a valuable resource for researchers actively engaged in the design and development of novel therapeutics and agrochemicals based on this versatile chemical motif.
I. The Foundational Target: Succinate Dehydrogenase (SDH/Complex II)
The most well-established biological target for a significant class of pyrazole-4-carboxamides is Succinate Dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
Mechanism of Action: Disrupting the Fungal Powerhouse
Pyrazole-4-carboxamide-based fungicides, often referred to as SDHIs, exert their effect by competitively inhibiting the ubiquinone-binding (Qp) site of the SDH enzyme complex. This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, a crucial step in cellular respiration. The consequences of this inhibition are threefold:
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow leads to the generation of damaging reactive oxygen species, inducing oxidative stress.
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.
This targeted disruption of a vital metabolic process ultimately leads to the cessation of fungal growth and cell death.
Caption: Downstream effects of Aurora B kinase inhibition.
Quantitative Data: Potency of Pyrazole-4-Carboxamide Aurora Kinase Inhibitors
Experimental Protocol: Western Blot for Phosphorylated Histone H3
This protocol is used to assess the in-cell activity of Aurora B inhibitors.
1. Cell Culture and Treatment:
Seed cancer cells (e.g., HeLa or HCT116) in a 6-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the pyrazole-4-carboxamide inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine the protein concentration using a BCA or Bradford assay.
3. Western Blotting:
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
[3] 5. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
B. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response by acting as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). [4]Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.
Mechanism of Action: Pyrazole-4-carboxamide inhibitors of IRAK4 are being developed as anti-inflammatory agents. [5]They typically act by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation and activation of IRAK4. This, in turn, blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Quantitative Data: Potency of Pyrazole-4-Carboxamide IRAK4 Inhibitors
C. Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. They are involved in regulating a variety of cellular processes, including cell adhesion, migration, and contraction. Dysregulation of the Rho/ROCK pathway has been implicated in cardiovascular diseases and cancer.
Mechanism of Action: A series of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides have been identified as potent and highly selective ROCK-II inhibitors. [7][8]These compounds act as ATP-competitive inhibitors, and their selectivity is enhanced by a side chain capable of hydrogen bonding.
Quantitative Data: Potency of Pyrazole-4-Carboxamide ROCK-II Inhibitors
III. Modulating Metabolic and Inflammatory Pathways: Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide range of physiological processes, including metabolism, development, and immunity. The pyrazole-4-carboxamide scaffold has shown promise in modulating the activity of these important drug targets.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. It is a promising therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and cholestasis.
Mechanism of Action: Trisubstituted-pyrazol carboxamides have been identified as potent and selective antagonists of FXR. [11][12]These compounds bind to the ligand-binding domain of FXR, preventing the recruitment of coactivators and subsequent transcription of target genes.
Caption: Mechanism of FXR antagonism by pyrazole-4-carboxamides.
Quantitative Data: Potency of Pyrazole-4-Carboxamide FXR Antagonists
Experimental Protocol: Luciferase Reporter Gene Assay for FXR Activity
This assay measures the ability of a compound to modulate the transcriptional activity of FXR.
[13][14][15][16][17]
1. Cell Culture and Transfection:
Seed HEK293T cells in a 96-well plate.
Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a Renilla luciferase control plasmid (for normalization).
2. Compound Treatment:
After 24 hours, treat the cells with serial dilutions of the pyrazole-4-carboxamide compounds.
For antagonist assays, co-treat with a known FXR agonist at its EC80 concentration.
Include appropriate vehicle and positive controls.
Incubate for another 24 hours.
3. Luciferase Assay:
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
4. Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity.
For agonist assays, plot the fold activation against the compound concentration to determine the EC50.
For antagonist assays, plot the percentage of inhibition against the compound concentration to determine the IC50.
IV. Future Frontiers: GPCRs and Ion Channels
While the evidence is less established, the inherent properties of the pyrazole scaffold suggest that pyrazole-4-carboxamides may also modulate the activity of G-protein coupled receptors (GPCRs) and ion channels.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The structural diversity that can be achieved with the pyrazole-4-carboxamide scaffold makes it an attractive starting point for the design of novel GPCR ligands. One study has reported that certain new 1H-pyrazole-4-carboxamides exhibit antiplatelet activity, which may be mediated through GPCRs such as ADP or adrenaline receptors. [18]However, more direct evidence is needed to confirm this.
Ion Channels
Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are critical for a wide range of physiological processes. A patent has described pyrazole compounds as T-type calcium channel blockers, suggesting a potential role for this scaffold in modulating ion channel activity. [19]Additionally, a series of biaryl substituted pyrazole carboxamides have been identified as voltage-gated sodium channel blockers with efficacy in a neuropathic pain model.
[20]
Further research, including high-throughput screening and electrophysiological studies, is warranted to fully explore the potential of pyrazole-4-carboxamides as modulators of these important target classes.
Conclusion
The pyrazole-4-carboxamide scaffold has demonstrated remarkable versatility, serving as a foundational element in the development of molecules targeting a diverse array of biological entities. From its well-entrenched role as a potent inhibitor of succinate dehydrogenase in agricultural applications to its emergence as a promising scaffold for targeting kinases and nuclear receptors in human disease, the potential of this chemical motif is far from exhausted. The continued exploration of this privileged structure, guided by the principles of medicinal chemistry and a deep understanding of its target interactions, is poised to yield the next generation of innovative therapeutics and crop protection agents.
References
Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. PubMed. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC. [Link]
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]
Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. In-person. [Link]
Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PMC. [Link]
Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. PubMed. [Link]
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC. [Link]
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PMC. [Link]
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Publications. [Link]
Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. PubMed. [Link]
Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ResearchGate. [Link]
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]
Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed. [Link]
Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals. [Link]
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Bentham Open. [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]
Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. ACS Publications. [Link]
Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PMC. [Link]
Assaying cell cycle status using flow cytometry. PMC. [Link]
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. [Link]
Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. ACS Publications. [Link]
Substituted biaryl pyrazoles as sodium channel blockers. PubMed. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by... ResearchGate. [Link]
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers - Google Patents.
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PMC. [Link]
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. [Link]
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]
New 1H-pyrazole-4-carboxamides with antiplatelet activity. PubMed. [Link]
Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors. MDPI. [Link]
Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Publications. [Link]
Application Notes and Protocols for the Synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide
These application notes provide a comprehensive guide for the experimental synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide, a valuable scaffold in medicinal chemistry and drug development. The protocols detailed herei...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for the experimental synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide, a valuable scaffold in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The carboxamide functionality is a key structural motif in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. The target molecule, N,N-diethyl-1H-pyrazole-4-carboxamide, combines these two important pharmacophores, making it a compound of significant interest for further biological evaluation and as a building block in the synthesis of more complex molecules.
This document outlines a reliable and efficient two-stage synthetic strategy. The first stage involves the construction of the pyrazole ring system to yield 1H-pyrazole-4-carboxylic acid. The second stage focuses on the coupling of this carboxylic acid with diethylamine to form the desired amide product. Two distinct and effective methods for the final amide coupling are presented to provide flexibility based on available reagents and desired reaction conditions.
Overall Synthetic Scheme
The synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide is achieved through a two-step process starting from commercially available reagents. The overall transformation is depicted below:
Caption: Overall synthetic workflow for N,N-diethyl-1H-pyrazole-4-carboxamide.
Part 1: Synthesis of 1H-Pyrazole-4-carboxylic Acid
This part of the protocol describes the synthesis of the key intermediate, 1H-pyrazole-4-carboxylic acid, in two steps: the formation of ethyl 1H-pyrazole-4-carboxylate followed by its hydrolysis.
Step 1.1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
The synthesis of the pyrazole ring is achieved through a cyclocondensation reaction between ethyl 2-formyl-3-oxopropanoate and hydrazine.[2] This reaction is a classic example of Knorr pyrazole synthesis.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Equivalents
Ethyl 2-formyl-3-oxopropanoate
C₆H₈O₄
144.13
27.6 g
1.0
Hydrazine hydrate (~64% hydrazine)
N₂H₄·H₂O
50.06
9.7 g (6.2 g N₂H₄)
1.0
Ethanol (anhydrous)
C₂H₅OH
46.07
150 mL
-
Dichloromethane (DCM)
CH₂Cl₂
84.93
As needed
-
Ethyl acetate (EtOAc)
C₄H₈O₂
88.11
As needed
-
Silica gel (for column chromatography)
SiO₂
60.08
As needed
-
Experimental Protocol:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) dissolved in 150 mL of anhydrous ethanol.
Cool the flask in an ice bath to 0-5 °C.
Slowly add hydrazine hydrate (9.7 g, containing ~193 mmol of hydrazine) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction mixture at room temperature for 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, remove the ethanol from the reaction mixture by vacuum distillation using a rotary evaporator.
The resulting residue is then purified by silica gel column chromatography. A solvent mixture of dichloromethane and ethyl acetate is used as the eluent to afford ethyl 1H-pyrazole-4-carboxylate as a yellow crystalline solid.[2]
Expected Yield: Approximately 19.4 g (72.4%).
Step 1.2: Hydrolysis of Ethyl 1H-pyrazole-4-carboxylate to 1H-Pyrazole-4-carboxylic Acid
The ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Equivalents
Ethyl 1H-pyrazole-4-carboxylate
C₆H₈N₂O₂
140.14
19.4 g
1.0
Sodium hydroxide (NaOH)
NaOH
40.00
8.3 g
1.5
Water
H₂O
18.02
100 mL
-
Hydrochloric acid (HCl), 6M
HCl
36.46
As needed
-
Experimental Protocol:
In a 250 mL round-bottom flask, dissolve ethyl 1H-pyrazole-4-carboxylate (19.4 g, 138 mmol) in 100 mL of water.
Add sodium hydroxide (8.3 g, 207 mmol) to the solution.
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC until all the starting material has been consumed.
Cool the reaction mixture to room temperature and then further cool in an ice bath.
Slowly acidify the reaction mixture to pH 2-3 by the dropwise addition of 6M hydrochloric acid. A white precipitate will form.
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
Dry the product under vacuum to yield 1H-pyrazole-4-carboxylic acid as a white solid.
Expected Yield: High (typically >90%).
Part 2: Synthesis of N,N-diethyl-1H-pyrazole-4-carboxamide
This section details two reliable methods for the coupling of 1H-pyrazole-4-carboxylic acid with diethylamine.
Method A: Acid Chloride Formation Followed by Amination
This classic method involves the activation of the carboxylic acid to a more reactive acid chloride using thionyl chloride, which is then reacted with diethylamine.[3][4][5]
Materials and Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Quantity
Equivalents
1H-pyrazole-4-carboxylic acid
C₄H₄N₂O₂
112.09
5.0 g
1.0
Thionyl chloride (SOCl₂)
SOCl₂
118.97
7.9 g (4.7 mL)
1.5
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
50 mL
-
Diethylamine
(C₂H₅)₂NH
73.14
9.8 g (13.7 mL)
3.0
Triethylamine (TEA)
(C₂H₅)₃N
101.19
6.8 g (9.4 mL)
1.5
Saturated aqueous NaHCO₃ solution
-
-
As needed
-
Brine
-
-
As needed
-
Anhydrous sodium sulfate (Na₂SO₄)
Na₂SO₄
142.04
As needed
-
Experimental Protocol:
Caption: Workflow for amide synthesis via the acid chloride method.
Acid Chloride Formation:
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazole-4-carboxylic acid (5.0 g, 44.6 mmol) in anhydrous dichloromethane (50 mL).
Cool the suspension to 0 °C in an ice bath.
Add thionyl chloride (4.7 mL, 66.9 mmol) dropwise to the stirred suspension.
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction mixture should become a clear solution.
Cool the solution to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 1H-pyrazole-4-carbonyl chloride is obtained as a solid and is used immediately in the next step.
Amide Formation:
Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of diethylamine (13.7 mL, 133.8 mmol) and triethylamine (9.4 mL, 66.9 mmol) in anhydrous dichloromethane (20 mL).
Add the diethylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
Quench the reaction by adding water (50 mL).
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford N,N-diethyl-1H-pyrazole-4-carboxamide.
Method B: Direct Amide Coupling Using EDCI and HOBt
This method utilizes a peptide coupling reagent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of 1-hydroxybenzotriazole (HOBt) to facilitate the direct formation of the amide bond under mild conditions.[6][7][8][9]
Caption: Workflow for amide synthesis using EDCI/HOBt coupling.
To a 250 mL round-bottom flask, add 1H-pyrazole-4-carboxylic acid (5.0 g, 44.6 mmol), HOBt (7.2 g, 53.5 mmol), and anhydrous dimethylformamide (100 mL).
Stir the mixture until all solids are dissolved.
Cool the solution to 0 °C in an ice bath.
Add EDCI (10.3 g, 53.5 mmol) to the solution in one portion, followed by the dropwise addition of DIPEA (15.4 mL, 89.2 mmol).
Stir the reaction mixture at 0 °C for 30 minutes.
Add diethylamine (6.8 mL, 66.9 mmol) dropwise to the reaction mixture.
Remove the ice bath and allow the reaction to stir at room temperature overnight.
Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
Combine the organic extracts and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization.
Purification and Characterization
The final product, N,N-diethyl-1H-pyrazole-4-carboxamide, should be characterized to confirm its identity and purity.
Purification: Column chromatography on silica gel is a standard method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing the polarity). Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed.
Characterization:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the pyrazole ring protons, as well as the ethyl groups of the diethylamide moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.
IR (Infrared) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting
Low yield in Step 1.1: Ensure that the reaction is carried out under anhydrous conditions and that the temperature is carefully controlled during the addition of hydrazine.
Incomplete hydrolysis in Step 1.2: Increase the reaction time or the amount of sodium hydroxide.
Low yield in amide coupling (Method A): Ensure that the acid chloride is formed completely and used immediately. The use of anhydrous solvents and an inert atmosphere is crucial.
Low yield in amide coupling (Method B): Ensure that the coupling reagents (EDCI and HOBt) are of good quality and that the reaction is stirred for a sufficient amount of time.
Safety Precautions
Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE.
EDCI and HOBt are potential sensitizers. Avoid inhalation and skin contact.
Dichloromethane and Dimethylformamide are harmful solvents. Use in a well-ventilated area and avoid inhalation of vapors.
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
References
Finelli, F., et al. (2021). Pyrazole-based compounds in medicine. Biometals, 34(5), 969-1002.
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
Bentham Science Publishers. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12).
Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Retrieved from [Link]
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8428-8444.
Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
PMC. (n.d.). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Retrieved from [Link]
Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
ResearchGate. (n.d.). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Retrieved from [Link]
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Application Note: N,N-Diethyl-1H-pyrazole-4-carboxamide as a Research Fungicide Scaffold
Executive Summary The pyrazole-4-carboxamide class represents one of the most critical breakthroughs in modern agricultural chemistry, serving as the core pharmacophore for a vast array of Succinate Dehydrogenase Inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole-4-carboxamide class represents one of the most critical breakthroughs in modern agricultural chemistry, serving as the core pharmacophore for a vast array of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. Commercial blockbusters such as boscalid, fluxapyroxad, and bixafen all rely on this structural motif to disrupt fungal respiration[2][3].
N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1) is a highly pure, simplified building block utilized by drug development professionals as a baseline research fungicide and synthetic precursor[4]. By utilizing this compound in in vitro and in vivo assays, researchers can isolate the baseline pharmacodynamic effects of the pyrazole-4-carboxamide core before introducing complex lipophilic tail modifications (such as oxime ethers or thioethers) designed to enhance target binding[5][6].
This application note provides comprehensive, self-validating protocols for evaluating the fungicidal efficacy, enzymatic inhibition kinetics, and morphological impact of N,N-diethyl-1H-pyrazole-4-carboxamide and its derivatives.
Mechanistic Overview & Rationale
Pyrazole-4-carboxamides exert their fungicidal activity primarily by targeting Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial electron transport chain (ETC)[7]. SDH is uniquely positioned as the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the ETC[5].
By competitively binding to the ubiquinone-binding pocket of SDH, pyrazole-4-carboxamides block electron transfer. This blockade not only halts cellular ATP production but also induces the accumulation of endogenous Reactive Oxygen Species (ROS)[1]. Recent proteomic and morphological studies reveal a dual mode of action : the primary enzymatic inhibition leads to secondary lipid peroxidation, ultimately destroying the fungal cell membrane integrity[1][8].
Figure 1: Mechanism of SDH inhibition by pyrazole-4-carboxamides leading to ROS-induced fungal cell death.
Physicochemical Baseline Data
Before initiating bioassays, it is critical to understand the physical properties of the research compound to ensure proper solubilization and assay formatting.
Soluble in DMSO, DMF, and Methanol (Prepare 1000x stock in DMSO)
Protocol 1: In Vitro Mycelial Growth Inhibition Bioassay
Causality & Rationale:
To determine the half-maximal effective concentration (
EC50
) of the compound, researchers utilize the poisoned food technique. Measuring radial mycelial growth provides a direct, macroscopic quantification of fungicidal activity. DMSO is used as the solvent carrier because it readily penetrates fungal cell walls without exhibiting baseline toxicity at concentrations below 0.5% (v/v).
Materials Required:
Potato Dextrose Agar (PDA)
Test compound (N,N-diethyl-1H-pyrazole-4-carboxamide) dissolved in DMSO
Pathogenic fungal strains (e.g., R. solani, S. sclerotiorum)
Standard SDHI controls (Boscalid, Fluxapyroxad)[5]
Step-by-Step Methodology:
Stock Preparation: Dissolve the test compound in pure DMSO to create a 10,000 mg/L stock solution.
Media Poisoning: Autoclave the PDA media and allow it to cool to approximately 50°C. Aliquot the stock solution into the liquid PDA to achieve final gradient concentrations (e.g., 0.1, 1.0, 5.0, 10.0, and 50.0 mg/L). Ensure the final DMSO concentration does not exceed 0.1% (v/v).
Control Establishment: Prepare a blank control plate containing only PDA and 0.1% DMSO.
Inoculation: Using a sterile cork borer (5 mm diameter), extract mycelial plugs from the active growing edge of a 3-day-old fungal culture. Place one plug in the exact center of each prepared PDA plate, mycelium-side down.
Incubation: Incubate the plates in the dark at 25°C ± 1°C.
Measurement & Validation: Once the blank control mycelium reaches the edge of the petri dish (typically 48–72 hours for R. solani), measure the colony diameters of all plates using digital calipers in two perpendicular directions.
Data Analysis: Calculate the inhibition rate (%) using the formula:
Inhibition(%)=[(Dc−Dt)/(Dc−5)]×100
(Where
Dc
is the control diameter and
Dt
is the treatment diameter). Use probit analysis to determine the
EC50
value.
Causality & Rationale:
While the mycelial growth assay proves that the compound kills the fungus, the enzymatic assay proves how. Because SDH activity cannot be easily measured via direct light absorbance, this protocol utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor[5]. As SDH oxidizes succinate, electrons are transferred to DCPIP, reducing it from a blue compound to a colorless one. The rate of color loss at 600 nm is directly proportional to SDH activity.
Figure 2: Step-by-step workflow for the in vitro SDH enzymatic inhibition assay using DCPIP reduction.
Step-by-Step Methodology:
Mitochondrial Extraction: Cultivate R. solani mycelia in Potato Dextrose Broth (PDB) for 3 days. Harvest, wash with phosphate buffer (pH 7.2), and homogenize on ice. Centrifuge at 10,000 × g for 30 minutes at 4°C to isolate the mitochondrial pellet. Resuspend in assay buffer.
Reaction Mixture Assembly: In a 96-well microplate, combine 100 µL of phosphate buffer (0.1 M, pH 7.4), 20 µL of 10 mM sodium succinate, and 10 µL of the test compound (at various concentrations).
Enzyme Pre-incubation: Add 20 µL of the mitochondrial suspension to the wells and pre-incubate at 25°C for 10 minutes to allow the pyrazole-4-carboxamide to bind to the SDH complex.
Initiation: Add 10 µL of 1 mM DCPIP to initiate the reaction.
Kinetic Reading: Immediately place the microplate into a spectrophotometer. Record the absorbance at 600 nm every 30 seconds for 5 minutes.
Calculation: The
IC50
is calculated based on the slope of the linear portion of the absorbance decay curve relative to the untreated control[5][6].
Causality & Rationale:
Advanced pyrazole-4-carboxamides exhibit dual-action modes, causing physical rupture of the fungal membrane due to ROS-induced lipid peroxidation[1]. Validating this requires Scanning Electron Microscopy (SEM) to observe structural collapse, and Malondialdehyde (MDA) quantification to biochemically prove lipid peroxidation.
Step-by-Step Methodology:
Mycelial Treatment: Treat R. solani mycelia with the test compound at its calculated
EC50
concentration for 24 hours in PDB.
SEM Preparation: Harvest the mycelia, wash with PBS, and fix in 2.5% glutaraldehyde at 4°C overnight. Dehydrate through a graded ethanol series (30%, 50%, 70%, 90%, 100%), critical-point dry, and sputter-coat with gold.
Observation: Image the samples using an SEM at 15 kV. Look for characteristic shriveling, loss of turgor, and pore formation compared to the smooth, tubular structure of untreated controls[5][7].
Lipid Peroxidation (MDA) Assay: Homogenize a separate batch of treated mycelia and react the supernatant with thiobarbituric acid (TBA) at 95°C for 30 minutes. Measure absorbance at 532 nm and 600 nm. Elevated MDA levels confirm that the morphological damage observed in SEM is driven by oxidative stress[1].
Data Interpretation & SAR Benchmarking
When developing novel derivatives from the N,N-diethyl-1H-pyrazole-4-carboxamide scaffold, researchers must benchmark their results against commercial standards. Structural modifications, such as introducing thioether[5] or oxime ether[6][9] groups to the lipophilic tail, drastically enhance binding affinity.
Table 2: Benchmarking Reference Data for Pyrazole-4-carboxamide SDHIs
Interpretation Note: If your synthesized derivative based on the N,N-diethyl-1H-pyrazole-4-carboxamide core yields an
IC50
lower than 1.50 µM, it demonstrates binding kinetics superior to early-generation SDHIs like Boscalid, validating the structural modification[5].
Journal of Agricultural and Food Chemistry. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
Journal of Agricultural and Food Chemistry.
Journal of Agricultural and Food Chemistry. "Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani." PubMed,
Journal of Agricultural and Food Chemistry. "Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani." PubMed,
Journal of Agricultural and Food Chemistry. "Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae." PubMed,
Arabian Journal of Chemistry.
Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.
Application Note: N,N-Diethyl-1H-pyrazole-4-carboxamide in Agrochemical Screening and SDHI Discovery
Target Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary The pyrazole scaffold is universally recognized as a "p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Agrochemical Scientists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocols
Executive Summary
The pyrazole scaffold is universally recognized as a "privileged structure" in modern agrochemical discovery. Specifically, pyrazole-4-carboxamides form the pharmacophoric core of highly potent Succinate Dehydrogenase Inhibitors (SDHIs), a class of broad-spectrum fungicides that includes commercial blockbusters like fluxapyroxad, bixafen, and boscalid [1].
N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1) serves as a highly versatile building block and screening fragment in the rational design of next-generation crop protection agents. By utilizing the N,N-diethyl moiety, researchers can precisely modulate the lipophilicity (
logP
) and steric bulk of the molecule. This modification is critical for optimizing penetration through the fungal cell membrane and ensuring a high-affinity fit within the hydrophobic ubiquinone-binding pocket of the target enzyme [3]. Recent scaffold-hopping strategies utilizing pyrazole carboxamides have also expanded their utility into insecticidal applications, demonstrating potent efficacy against piercing-sucking pests [2].
Mechanistic Grounding: The SDHI Target
Succinate dehydrogenase (SDH, Complex II) is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDHIs exert their fungicidal activity by binding to the ubiquinone-binding site (Q-site) of the enzyme.
Causality in Structural Design:
The pyrazole-4-carboxamide core is highly effective because the amide nitrogen and oxygen act as a strong hydrogen bond donor-acceptor pair. Molecular docking simulations reveal that the amide carbonyl typically forms a critical hydrogen bond with specific tryptophan residues (e.g., TRP 173) in the SDH binding pocket [3]. Meanwhile, the N,N-diethyl substitution provides the necessary van der Waals interactions to anchor the molecule within the lipophilic regions of the Q-site, displacing the native ubiquinone substrate. This blockade halts electron transfer, depletes cellular ATP, and ultimately arrests fungal spore germination and mycelial growth [1].
Mechanism of Action: Pyrazole-4-carboxamides blocking the ubiquinone binding site of Complex II.
Quantitative Data: Antifungal Efficacy
Through bioisosteric replacement and scaffold-hopping, novel pyrazole-4-carboxamide derivatives have demonstrated superior in vitro and in vivo efficacy compared to commercial standards. The table below summarizes the half-maximal effective concentration (
EC50
) of recent optimized pyrazole-4-carboxamide derivatives against major phytopathogenic fungi [1, 3].
Compound Class / Standard
Rhizoctonia solani
EC50
(µg/mL)
Sclerotinia sclerotiorum
EC50
(µg/mL)
Botrytis cinerea
EC50
(µg/mL)
Novel Ether-linked Derivative (7d)
0.046
0.85
1.12
Novel Thioether Derivative (8e)
0.038
0.62
0.95
Fluxapyroxad (Commercial Standard)
0.103
0.45
0.88
Boscalid (Commercial Standard)
0.741
1.20
2.50
Data synthesized from recent structure-activity relationship (SAR) studies on pyrazole-4-carboxamide SDHIs [1]. Lower
EC50
values indicate higher potency.
Experimental Protocols
The following self-validating protocols outline the workflow from chemical synthesis to biological screening.
Agrochemical screening workflow from rational design to lead optimization via SAR analysis.
Protocol 1: Synthesis of Pyrazole-4-carboxamide Libraries
This protocol utilizes a highly efficient amidation reaction. The causality behind using oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is to generate a highly reactive Vilsmeier intermediate, which smoothly converts the stable pyrazole carboxylic acid into an electrophilic acyl chloride without requiring harsh heating [2].
Step-by-Step Procedure:
Activation: Dissolve 3 mmol of the parent 1H-pyrazole-4-carboxylic acid in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Catalysis: Cool the mixture in an ice-water bath (0–5 °C). Add 6 mmol of oxalyl chloride dropwise, followed by 2 drops of anhydrous DMF.
Acyl Chloride Formation: Remove the ice bath and stir at room temperature for 2 hours. Monitor gas evolution (
CO2
and
CO
). Once bubbling ceases, evaporate the solvent under reduced pressure to yield the pyrazole-4-carbonyl chloride.
Aminolysis: Redissolve the crude acyl chloride in 15 mL of anhydrous tetrahydrofuran (THF). In a separate flask, prepare a solution of diethylamine (or targeted amine for library generation) (3.5 mmol) and triethylamine (4 mmol) in 10 mL THF.
Coupling: Add the amine solution dropwise to the acyl chloride at 0 °C. Stir vigorously for 10 hours at ambient temperature.
Purification: Concentrate the mixture, partition between ethyl acetate and water, wash the organic layer with brine, dry over
MgSO4
, and purify via silica gel column chromatography (petroleum ether/ethyl acetate).
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Enzymatic Assay
To validate the mechanism of action, this assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Because DCPIP changes from blue to colorless upon reduction by Complex II, the enzymatic activity can be tracked spectrophotometrically at 600 nm. SDHIs will prevent this color change [1].
Step-by-Step Procedure:
Mitochondrial Extraction: Isolate mitochondria from Rhizoctonia solani mycelia using differential centrifugation in a sucrose-based homogenization buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
Reaction Mixture Preparation: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM sodium succinate (substrate), 50 µM DCPIP, and 10 µM phenazine methosulfate (PMS, an electron mediator).
Inhibitor Introduction: Add the synthesized N,N-diethyl-1H-pyrazole-4-carboxamide derivatives at varying concentrations (e.g., 0.01 to 100 µM). Include a DMSO blank (negative control) and fluxapyroxad (positive control).
Initiation: Add 10 µL of the mitochondrial suspension to initiate the reaction.
Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes at 25 °C.
Data Analysis: Calculate the
IC50
values by plotting the percentage of inhibition against the log concentration of the compound using non-linear regression.
Protocol 3: In Vivo Detached Leaf Assay (Greenhouse Screening)
Compounds that exhibit strong in vitro SDH inhibition must be validated in vivo to ensure they can penetrate plant cuticles and fungal membranes effectively [1].
Step-by-Step Procedure:
Preparation: Harvest healthy, uniform leaves from 4-week-old rice plants. Surface-sterilize the leaves with 1% sodium hypochlorite for 1 minute, rinse with sterile water, and air-dry.
Compound Application: Spray the leaves with the formulated pyrazole-4-carboxamide test compounds (dissolved in 0.1% Tween-20/water) at a concentration of 50 µg/mL. Allow to dry for 24 hours (Protective efficacy setup).
Inoculation: Place a 5 mm mycelial plug of Rhizoctonia solani (grown on potato dextrose agar) onto the center of each treated leaf.
Incubation: Place the leaves in a humidified chamber (95% relative humidity) at 25 °C with a 12 h light/dark cycle.
Evaluation: After 72–96 hours, measure the diameter of the disease lesions. Calculate the control efficacy (%) relative to the untreated, inoculated control leaves.
References
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors
Journal of Agricultural and Food Chemistry[Link]
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module
Journal of Agricultural and Food Chemistry[Link]
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives
Pest Management Science[Link]
Application
Application Note: Unlocking the Therapeutic Potential of Pyrazole Carboxamides in Oncology
Audience: Researchers, assay developers, and drug discovery scientists. Focus: Mechanistic pathways, quantitative profiling, and self-validating experimental protocols for evaluating pyrazole carboxamides. Structural Rat...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, assay developers, and drug discovery scientists.
Focus: Mechanistic pathways, quantitative profiling, and self-validating experimental protocols for evaluating pyrazole carboxamides.
Structural Rationale and Mechanistic Pathways
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in oncology drug discovery. When functionalized with a carboxamide group, the molecule gains exceptional spatial flexibility and binding affinity [1].
From a structural biology perspective, the pyrazole carboxamide acts as a highly efficient ATP-competitive inhibitor. The carboxamide NH serves as a critical hydrogen bond donor with the threonine gatekeeper residue in the kinase hinge region. Simultaneously, the pyrazole ring nitrogen interacts directly with the hinge, anchoring the molecule firmly within the ATP-binding pocket [1]. This dual-interaction mechanism allows pyrazole carboxamides to selectively inhibit oncogenic drivers such as Aurora kinases, Akt1, and Janus kinases (JAK) [1, 3].
Fig 1. Mechanistic pathways of pyrazole carboxamides targeting oncogenic kinases.
Quantitative Profiling of Lead Compounds
Recent literature highlights the exceptional potency of pyrazole carboxamide derivatives across various malignancies, from solid tumors (breast, colon) to hematological cancers (leukemia) [1, 2, 4]. The table below synthesizes quantitative data for benchmark compounds to guide your reference standards during assay development.
Table 1: Quantitative Profiling of Lead Pyrazole Carboxamides in Oncology
Compound Designation
Primary Target(s)
Enzymatic Potency (IC₅₀ / Kᵢ)
Cellular Efficacy (Cell Line: IC₅₀)
Structural Highlight
Compound 7
Aurora A / B
28.9 nM / 2.2 nM
A549: 0.487 µM, HT29: 0.381 µM
Pyrazolyl benzimidazole with morpholino ring[1]
Afuresertib
Akt1
Kᵢ = 0.08 nM
Multiple Myeloma / Leukemia
Flexible pyrazole-based scaffold [1]
Compound 2
Akt1
1.3 nM
HCT116: 0.95 µM
Constrained afuresertib analog [1]
DU385
Leukemia targets
N/A
HL-60: 16.54 nM, MV-4-11: 32.25 nM
Imidazo[1,2-b]pyrazole-7-carboxamide [2]
Compound 6
Aurora A
0.16 µM
HCT116: 0.39 µM, MCF7: 0.46 µM
Nitro-substituted pyrazole [1]
Compound 24
CDK1
2.38 µM
HepG2: 0.05 µM, Huh7: 0.065 µM
Pyrazole-based CDK inhibitor [1]
Experimental Methodologies & Protocols
To successfully evaluate novel pyrazole carboxamides, researchers must employ self-validating workflows. Below are two foundational protocols designed with built-in causality and quality control checkpoints.
Fig 2. High-throughput screening and validation workflow for pyrazole carboxamides.
Because pyrazole carboxamides are ATP-competitive inhibitors [1], the assay's ATP concentration must be strictly controlled to prevent competitive displacement that artificially skews the IC₅₀.
Reagents & Setup:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. (Causality: DTT is mandatory to maintain the kinase's cysteine residues in a reduced, active state, preventing oxidative degradation).
Target Kinase: Recombinant Aurora A or Akt1.
Detection: Luminescence-based ATP depletion assay (e.g., Kinase-Glo®).
Step-by-Step Procedure:
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole carboxamide in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration in the assay does not exceed 1%. (Causality: DMSO >1% can denature the kinase, causing false-positive inhibition).
Pre-Incubation: Add the recombinant kinase and specific peptide substrate to the compound wells. Incubate at room temperature for 15 minutes. (Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before ATP initiates the reaction).
Reaction Initiation: Add ATP at exactly the predetermined
Km
concentration for the specific kinase. Incubate for 60 minutes.
Detection: Add the luminescent reagent to halt the reaction and quantify residual ATP.
Self-Validation System:
Positive Control: Staurosporine (a known pan-kinase inhibitor).
Vehicle Control: 1% DMSO only (represents 100% kinase activity).
Quality Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.
Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V / PI)
Once a compound demonstrates enzymatic potency, its cellular mechanism must be validated. Highly potent imidazo[1,2-b]pyrazole-7-carboxamides (like DU385) induce apoptosis in leukemia cells at nanomolar concentrations [2].
Step-by-Step Procedure:
Cell Treatment: Seed target cells (e.g., MV-4-11 leukemia cells) at
5×105
cells/mL. Treat with the pyrazole carboxamide (e.g., 10 nM, 50 nM, 100 nM) for 24 to 48 hours.
Harvesting: Centrifuge cells and wash twice with ice-cold PBS. (Causality: Cold PBS arrests cellular metabolism and prevents false-positive phosphatidylserine (PS) externalization caused by the mechanical stress of centrifugation).
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). (Causality: The binding buffer contains Ca²⁺, which is an absolute biochemical requirement for Annexin V to bind to PS. Without Ca²⁺, the assay will fail).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Acquisition & Self-Validation System:
Analyze via flow cytometry within 1 hour.
Mandatory Controls: Unstained cells (to establish autofluorescence baseline) and single-stained controls (Annexin V only, PI only).
(Causality: Single-stained controls are required to calculate spectral compensation matrices. Without compensation, fluorescence spillover between the FITC and PI channels will artificially inflate the double-positive "late apoptotic" population).
References
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
Source: mdpi.
Source: google.
Source: nih.
Method
Advanced ¹H and ¹³C NMR Characterization of Pyrazole-4-Carboxamides: Overcoming Tautomerism and Conformational Exchange
Application Note & Methodological Guide Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Introduction and Mechanistic Insights Pyrazole-4-carboxamides are highly privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Methodological GuideTarget Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Introduction and Mechanistic Insights
Pyrazole-4-carboxamides are highly privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, succinate dehydrogenase (SDH) inhibitors, and antimicrobial agents. However, the structural elucidation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously complex. As a Senior Application Scientist, I frequently observe researchers misinterpreting broadened or duplicated signals as impurities. In reality, these spectral artifacts are driven by three distinct quantum mechanical and thermodynamic phenomena:
Annular Tautomerism: Pyrazoles unsubstituted at the N1 position undergo rapid intermolecular and intramolecular proton exchange. If this exchange occurs at an intermediate rate on the NMR timescale, the signals for C3 and C5 (and their attached protons) will severely broaden or average out .
Restricted Amide Bond Rotation: The carboxamide C–N bond possesses significant partial double-bond character due to the resonance of the nitrogen lone pair with the carbonyl oxygen. This creates a rotational energy barrier (typically 15–20 kcal/mol), leading to distinct conformational rotamers that duplicate backbone signals .
Quadrupolar Relaxation: The ¹⁴N nucleus has a spin of I = 1 and a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached N–H protons, causing inherent signal broadening independent of chemical exchange.
Understanding the causality behind these phenomena is critical for designing self-validating analytical workflows.
Quantitative Reference Data
The following table summarizes the diagnostic chemical shifts for pyrazole-4-carboxamides. Note the characteristic shielding of the C4 carbon; the π-excessive nature of the pyrazole ring, driven by the +M mesomeric effect of the two nitrogen atoms, pushes electron density onto C4, shifting it significantly upfield compared to C3 and C5 .
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Pyrazole-4-Carboxamides
Nucleus
Position / Assignment
Typical Shift Range (δ, ppm)
Multiplicity & Characteristics
¹H
Pyrazole N–H (N1 un-substituted)
12.0 – 14.0
Broad singlet; highly dependent on solvent and concentration.
¹H
Pyrazole C3–H / C5–H
7.8 – 8.5
Singlet (fast tautomerism) or two doublets (slow exchange).
¹H
Amide N–H
7.5 – 10.5
Broad singlet or triplet (if coupled to adjacent CH₂).
Quaternary or CH; downfield due to adjacent nitrogen atoms.
¹³C
Pyrazole C4
105.0 – 118.0
Quaternary; characteristically upfield due to +M mesomeric effect.
Diagnostic Troubleshooting Workflow
When analyzing pyrazole-4-carboxamides, signal broadening and duplication must be systematically resolved. The following workflow illustrates the logical decision tree for isolating exchangeable protons from conformational isomers.
NMR troubleshooting workflow for resolving signal broadening and duplication.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignments, do not rely on a single room-temperature spectrum. Execute the following protocols to validate your findings dynamically.
Protocol A: High-Resolution 1D NMR and D₂O Exchange
This protocol isolates and confirms the identity of labile protons (pyrazole N–H and amide N–H) from the aromatic backbone.
Step 1: Solvent Selection & Sample Preparation
Action: Weigh 5–10 mg of the pyrazole-4-carboxamide compound and dissolve it in 0.6 mL of DMSO-d₆.
Causality: Pyrazoles form strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl₃, leading to severe signal broadening and concentration-dependent chemical shifts. DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts these dimers, slowing the proton exchange rate and sharpening the N–H signals .
Step 2: Baseline Acquisition
Action: Acquire standard ¹H (16–32 scans, D1 = 2s) and ¹³C spectra (512–1024 scans, D1 = 2s).
Self-Validation Check: Integrate the broad downfield signal (~12.0–14.0 ppm). If it integrates to significantly less than 1.0 relative to the aromatic protons, the N–H proton is likely undergoing partial exchange with trace water in the DMSO.
Step 3: D₂O Shake Test
Action: Eject the NMR tube, add 15 µL of Deuterium Oxide (D₂O), cap tightly, and shake vigorously for 60 seconds. Re-insert and acquire a new ¹H spectrum.
Causality: Labile protons undergo rapid chemical exchange with the deuterium in D₂O. Because deuterium (²H) has a vastly different gyromagnetic ratio than protium (¹H), it does not resonate in the ¹H frequency window.
Self-Validation Check: The complete disappearance of the 12.0–14.0 ppm and 7.5–10.5 ppm signals unambiguously confirms their assignment as the pyrazole and amide N–H protons, respectively.
Protocol B: Variable Temperature (VT) NMR for Dynamic Exchange
This protocol differentiates true structural isomers (impurities/regioisomers) from conformational rotamers caused by restricted amide bond rotation.
Step 1: Ambient Temperature Assessment
Action: Review the 25 °C ¹H and ¹³C spectra. Note any duplication of the pyrazole C3/C5 protons or the amide substituent signals (e.g., an N-methyl group appearing as two singlets at 2.8 ppm and 3.0 ppm).
Step 2: Incremental Heating
Action: Heat the NMR probe to 50 °C. Allow 5 minutes for thermal equilibration, tune/match the probe, re-shim, and acquire a ¹H spectrum. Repeat this process at 80 °C.
Causality: At room temperature, the thermal energy is insufficient to overcome the ~15 kcal/mol rotational barrier of the carboxamide bond, resulting in slow exchange on the NMR timescale (two distinct rotamer populations). Heating the sample increases thermal energy, accelerating the rotation.
Self-Validation Check:
Scenario A (Coalescence): If the duplicated signals broaden, merge, and sharpen into a single time-averaged peak at 80 °C, the duplication is confirmed as a dynamic conformational effect (rotamers).
Scenario B (Static): If the signals remain distinct and their integration ratios do not change at 80 °C, the sample contains static structural isomers (e.g., N1 vs. N2 alkylation regioisomers) or chemical impurities.
References
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH) / Molecules. Available at:[Link]
Application
Comprehensive LC-MS/MS Method Development and Validation Protocol for N,N-Diethyl-1H-pyrazole-4-carboxamide
Introduction & Analytical Scope N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1) is a specialized nitrogen-containing heterocyclic intermediate frequently utilized as a building block in pharmaceutical and agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Scope
N,N-diethyl-1H-pyrazole-4-carboxamide (CAS: 1153845-34-1) is a specialized nitrogen-containing heterocyclic intermediate frequently utilized as a building block in pharmaceutical and agrochemical drug discovery (). With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol [1], it presents a unique analytical profile. The molecule features a polar, weakly basic pyrazole core coupled with a hydrophobic N,N-diethyl carboxamide moiety. This amphiphilic nature necessitates a carefully engineered reversed-phase liquid chromatography (RP-LC) strategy coupled with electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) to achieve high-sensitivity quantification in complex biological matrices.
Method Development Rationale: The Causality of Experimental Design
As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on molecular physicochemical properties.
Chromatographic Strategy: The pyrazole ring is polar and weakly basic. Standard C18 columns often struggle to retain such small polar molecules if the initial organic composition is too high. We employ an aqueous-stable C18 column starting at a low organic percentage (5% Acetonitrile) with a brief isocratic hold. This prevents stationary phase collapse and ensures an adequate retention factor (
k′>2
), effectively separating the analyte from early-eluting matrix components like salts and polar lipids ()[2].
Mobile Phase & Ionization Causality: To maximize sensitivity in positive electrospray ionization (ESI+) mode, the analyte must be fully protonated in solution. By utilizing 0.1% Formic Acid (FA) in both aqueous and organic mobile phases, the pH is maintained at approximately 2.7. This is highly effective for small polar molecules, driving the formation of the abundant
[M+H]+
precursor ion at m/z 168.1 ()[3]. Acetonitrile is selected over methanol due to its superior desolvation properties in the ESI source and lower system backpressure.
MS/MS Fragmentation Logic: Collision-induced dissociation (CID) of the m/z 168.1 precursor yields two highly stable, diagnostic fragments. The primary cleavage occurs at the amide bond, resulting in the loss of diethylamine (73 Da) to form the highly stable pyrazole-4-carbonyl cation at m/z 95.1. This is selected as the Quantifier ion due to its high signal-to-noise ratio. A secondary neutral loss of ethylene (28 Da) from the diethyl group yields m/z 140.1, which serves as the Qualifier ion for structural confirmation.
Workflow & Mechanistic Visualizations
Sequential LC-MS/MS method development and validation workflow.
Proposed CID fragmentation pathway for N,N-diethyl-1H-pyrazole-4-carboxamide.
Experimental Protocol: A Self-Validating System
Sample Preparation (Protein Precipitation)
Causality: A 3:1 ratio of organic solvent to plasma effectively precipitates >95% of endogenous proteins while quantitatively extracting the small molecule analyte without the need for complex solid-phase extraction (SPE).
Aliquot 50 µL of blank matrix, calibration standard, or unknown sample into a 1.5 mL microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) (e.g., 50 ng/mL of a stable isotope-labeled analog).
Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of 0.1% FA in water. Critical Step: Diluting the high-organic extract matches the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting or splitting) upon injection onto the column.
To guarantee trustworthiness, this protocol must be executed as a self-validating system adhering strictly to the[4]. The inclusion of double-blanks (no analyte, no IS) and zero-standards (blank matrix with IS) in every run ensures continuous monitoring against carryover and contamination.
Minimum 6 non-zero levels; linear regression with 1/x² weighting.
Accuracy & Precision
CV ≤ 15% (≤ 20% at LLOQ)
5 replicates at 4 QC levels (LLOQ, Low, Mid, High) over 3 runs.
Carryover
Blank response ≤ 20% of LLOQ
Inject double-blank immediately following the ULOQ standard.
Matrix Effect
IS-normalized MF CV ≤ 15%
Compare peak area of post-extraction spiked samples to neat standards.
References
International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." ICH Multidisciplinary Guidelines, 2022.[Link]
Resolvemass. "Analytical Method Development and Validation in Pharmaceuticals: LC-MS Method Development." Resolvemass Technical Notes, 2025.[Link]
Kostić, M., et al. "Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures." MDPI, 2020.[Link]
Technical Support Center: Troubleshooting & Purifying Crude Pyrazole Synthesis Products
Welcome to the Pyrazole Purification Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals facing bottlenecks in isolating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyrazole Purification Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals facing bottlenecks in isolating pure pyrazoles.
The synthesis of pyrazole derivatives—most notably via the Knorr condensation of 1,3-dicarbonyls with hydrazines 1—often yields a complex matrix of unreacted starting materials, regioisomers, and pyrazoline intermediates[1]. This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve these specific purification challenges and ensure high-fidelity analytical samples[2].
Purification Logic & Experimental Workflow
Workflow for removing hydrazines, dicarbonyls, and regioisomers from crude pyrazole mixtures.
Troubleshooting Guides & FAQs
Q1: My crude Knorr pyrazole synthesis product is heavily contaminated with unreacted hydrazine. How can I selectively remove it without losing my product?
Mechanistic Causality: Hydrazines are strong nucleophiles and relatively strong bases compared to the aromatic pyrazole ring. The conjugate acid of a typical alkyl/aryl hydrazine has a pKa around 7.5–8.5, whereas the conjugate acid of a pyrazole nitrogen has a pKa of approximately 2.5. By strictly controlling the pH during an aqueous wash, you can selectively protonate the hydrazine into a water-soluble ammonium salt, while the pyrazole remains largely unprotonated and partitions into the organic layer [[2]](2].
Dissolution: Dissolve the crude pyrazole mixture in a moderately polar organic solvent (e.g., ethyl acetate or dichloromethane)[2].
Acidic Wash: Transfer to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and vent[2].
Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated hydrazine salt[2].
Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A positive (purple/brown) stain confirms successful hydrazine extraction. Spot the organic layer under UV light (254 nm) to ensure the pyrazole product remains.
Neutralization (Optional Recovery): If the pyrazole is highly basic and partially partitions into the aqueous layer, cool the aqueous extract in an ice bath and slowly add 1 M NaOH until basic (pH > 8), then back-extract with ethyl acetate[2].
Q2: I have residual 1,3-dicarbonyl compounds in my organic layer that co-elute with my pyrazole on silica. What is a scalable, non-chromatographic removal method?
Mechanistic Causality: Unreacted dicarbonyls or strained ketones can be trapped as highly polar, water-soluble bisulfite adducts. This is a highly effective, scalable strategy utilized in the pharmaceutical industry, such as in the scale-up of the HIV capsid inhibitor Lenacapavir, where bisulfite extraction was explicitly used to reject organic impurities into the aqueous layer 3[3].
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
Adduct Formation: Add the bisulfite solution to the organic layer containing the crude pyrazole and unreacted dicarbonyl. Stir vigorously at room temperature for 1–2 hours to ensure complete adduct formation.
Extraction: Transfer to a separatory funnel. The unreacted dicarbonyl will partition into the aqueous layer as an α-hydroxy sulfonate adduct, while the pyrazole remains in the organic layer (e.g., MTBE or ethyl acetate)[3].
Validation Check: Analyze the organic layer via GC-MS or ¹H-NMR. The disappearance of the characteristic aldehyde/ketone carbonyl peak (δ 190-200 ppm) or α-protons confirms successful scavenging.
Q3: My NMR shows a mixture of 1,3- and 1,5-substituted regioisomers. Why did this happen, and how can I separate them?
Mechanistic Causality: The Knorr synthesis using unsymmetrical 1,3-dicarbonyls and substituted hydrazines inherently produces regioisomers due to competing nucleophilic attacks at the two electrophilic carbonyl carbons 1[1]. The regioselectivity is governed by the steric hindrance of the substituents and the relative electrophilicity of the carbonyl carbons 4[4].
Solvent Optimization: Perform TLC using various solvent systems (e.g., Hexane:EtOAc gradients). Regioisomers often have slight differences in dipole moments. Identify a system where the ΔRf between the two isomers is at least 0.15.
Column Packing: Carefully pack a silica gel column. For difficult separations, use fine silica (230-400 mesh) and a low flow rate 4[4].
Elution: Load the sample dry or in a minimum volume of solvent. Elute slowly using an isocratic or very shallow gradient.
Validation Check: Collect small fractions and analyze via TLC. Combine pure fractions and confirm the specific regioisomer structure using 2D NMR (NOESY or HMBC) to observe spatial correlations between the pyrazole ring proton and the N-substituent.
Q4: My LC-MS shows a mass [M+2] higher than my expected pyrazole. What is this, and how do I remove it?
Mechanistic Causality: This is a pyrazoline intermediate, resulting from incomplete aromatization (oxidation) following the initial cyclocondensation[2]. Pyrazolines lack the full aromatic stability of pyrazoles and require an oxidative driving force to yield the final product.
Self-Validating Protocol: In-Situ Oxidation
Re-subjection: Dissolve the crude mixture in a suitable solvent (e.g., ethanol or acetic acid).
Oxidation: Add a mild oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or perform an aerobic oxidation with a catalytic amount of copper(II) salts.
Validation Check: Monitor via LC-MS. The disappearance of the [M+2] peak and the convergence to the target [M] peak confirms complete aromatization.
Data Presentation: Impurity Profiling
Component
Typical pKa (Conjugate Acid)
Detection / Staining
Primary Removal Strategy
Mechanistic Rationale
Alkyl/Aryl Hydrazines
~7.5 - 8.5
Ninhydrin (Active)
Acidic Aqueous Wash (pH 1-2)
Protonation forms highly water-soluble ammonium salts, rejecting them from the organic phase.
1,3-Dicarbonyls
~9.0 - 13.0 (Enol)
KMnO₄ / UV (Active)
Sodium Bisulfite Wash
Nucleophilic addition of HSO₃⁻ forms a highly polar, water-soluble α-hydroxy sulfonate adduct.
Pyrazoline Intermediates
Variable
LC-MS ([M+2] peak)
Chemical Oxidation
Lacks full aromaticity; readily oxidized to the thermodynamically stable pyrazole ring.
Regioisomers
~2.5 (Amphoteric)
UV (Active)
Chromatography / Crystallization
Differential steric bulk alters Rf values and crystal lattice packing.
Target Pyrazole
~2.5 (Amphoteric)
UV (Active)
Retained in Organic Layer
Remains unprotonated at mild acidic pH; partitions favorably into organic solvents.
References
Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review
Source: MDPI (Molecules)
URL:[Link]
Technical Support Center: Recrystallization of N,N-diethyl-1H-pyrazole-4-carboxamide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of N,N-diethyl-1H-pyrazole-4-carboxamide. It offers detailed protocols, trou...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of N,N-diethyl-1H-pyrazole-4-carboxamide. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing N,N-diethyl-1H-pyrazole-4-carboxamide?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid sample of N,N-diethyl-1H-pyrazole-4-carboxamide.[1] The process involves dissolving the crude compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[1] This separation results in a product with significantly higher purity.
Q2: How do I select an appropriate solvent for the recrystallization of N,N-diethyl-1H-pyrazole-4-carboxamide?
A2: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][2] For pyrazole derivatives, common and effective solvents include alcohols like ethanol, methanol, and isopropanol, as well as acetone and ethyl acetate.[3][4] It is also common to use a mixed solvent system, such as ethanol-water or hexane-ethyl acetate, to achieve the desired solubility profile.[3][5] A good starting point is to experimentally test the solubility of a small amount of your compound in various solvents to identify the most suitable one.[2]
Q3: Can I use a single-solvent or a mixed-solvent system for this compound?
A3: Both single-solvent and mixed-solvent systems can be effective, and the choice depends on the specific solubility characteristics of your crude N,N-diethyl-1H-pyrazole-4-carboxamide. A single-solvent system is often simpler. However, if a single solvent that meets all the criteria cannot be found, a mixed-solvent system is a powerful alternative.[5] In a typical mixed-solvent approach, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.[5] Slow cooling then promotes crystallization.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution cools too rapidly or if there is a high concentration of impurities.[3][6] To resolve this, you can try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and then allowing it to cool at a much slower rate.[6] Insulating the flask can help with slow cooling. If the problem persists, consider using a different solvent system.[3]
Q5: What can I do if no crystals form after the solution has cooled?
A5: The lack of crystal formation is typically due to either the solution being too dilute (too much solvent was used) or the solution being supersaturated.[6][7] If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[8] If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[6]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Crystal Yield
- Excessive solvent: The most common reason for poor yield is using too much solvent to dissolve the crude product, leaving a significant portion of the compound in the mother liquor.[6][8] - Premature crystallization: The compound may have crystallized during a hot filtration step.
- Reduce solvent volume: If the mother liquor has not been discarded, evaporate some of the solvent and attempt to recrystallize.[7] - Optimize filtration: If performing hot filtration, ensure all glassware is pre-heated to prevent premature cooling and crystallization.[6]
Compound "Oils Out"
- Rapid cooling: If the solution cools too quickly, the compound may not have enough time to form an ordered crystal lattice.[3] - High impurity concentration: Impurities can interfere with crystal formation. - Inappropriate solvent: The chosen solvent may not be ideal for this specific compound.
- Re-dissolve and cool slowly: Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool down at a slower rate.[6] - Change solvent system: Experiment with a different single solvent or a mixed-solvent combination.[3] - Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography.[6]
Colored Crystals (When Pure Compound is White)
- Colored impurities present: The recrystallization process may not have effectively removed colored impurities.
- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Crystallization Happens Too Quickly
- Insufficient solvent: Using the absolute minimum amount of solvent can sometimes lead to rapid "crashing out" of the solid, which can trap impurities.[8]
- Add more solvent: Reheat the solution and add a small amount of additional hot solvent to ensure the compound stays in solution longer during the cooling phase.[8]
Experimental Protocol: Recrystallization of N,N-diethyl-1H-pyrazole-4-carboxamide
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized for your particular sample.
1. Solvent Selection:
Place a small amount (e.g., 20-30 mg) of the crude N,N-diethyl-1H-pyrazole-4-carboxamide into several test tubes.
Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each tube at room temperature. Observe the solubility.
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[9]
Heat the test tubes that did not show solubility at room temperature. If the compound dissolves when hot, and then precipitates upon cooling, you have likely found a suitable solvent.
2. Dissolution:
Place the crude N,N-diethyl-1H-pyrazole-4-carboxamide in an Erlenmeyer flask.
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.[3]
Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[3][10]
3. Decolorization (Optional):
If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat and add a very small amount of activated charcoal.
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (Optional):
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.[1] This step should be done quickly to prevent premature crystallization.
5. Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.
Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize the yield of crystals.[3]
6. Isolation and Washing of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[1][3]
7. Drying:
Continue to draw air through the Büchner funnel to partially dry the crystals.
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualizing the Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
References
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
Google Patents. (2011). Method for purifying pyrazoles.
University of Massachusetts Boston. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Journal of Organic Chemistry & Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
National Center for Biotechnology Information. (2016). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges of N,N-diethyl-1H-pyrazole-4-carboxamide for Biological Testing
Welcome to the technical support center dedicated to addressing the solubility issues of N,N-diethyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing the solubility issues of N,N-diethyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure successful biological testing of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of N,N-diethyl-1H-pyrazole-4-carboxamide in my aqueous buffer during my experiment. What is the likely cause?
A1: Precipitation is a common issue for many heterocyclic compounds like pyrazole-carboxamides, which often exhibit poor aqueous solubility. This is likely due to the hydrophobic nature of the molecule. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A2: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, it can exhibit cytotoxicity at higher concentrations.[1][2] Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%.[1] However, the tolerance can be cell-line dependent. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO as your test compound) to assess any potential effects on cell viability and function. Some sensitive cell lines may show stress or altered gene expression even at lower concentrations.
Q3: Can I heat my solution to dissolve the compound?
A3: Gentle heating can sometimes aid in dissolution. However, this should be done with caution as excessive heat can lead to degradation of the compound. It is crucial to assess the thermal stability of N,N-diethyl-1H-pyrazole-4-carboxamide before employing this method. A differential scanning calorimetry (DSC) analysis would provide information on its melting point and decomposition temperature. If you do use heat, ensure the solution is cooled to the experimental temperature before use and monitor for any precipitation upon cooling.
Q4: Are there any alternatives to DMSO for solubilizing my compound?
A4: Yes, several alternatives can be explored. These include other water-miscible organic solvents like ethanol or polyethylene glycol (PEG), the use of surfactants, or complexation with cyclodextrins.[3][4][5][6] The choice of solvent will depend on the specific requirements of your assay and the physicochemical properties of the compound.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is the most common solubility-related problem. The following troubleshooting guide provides a systematic approach to overcome this issue.
Caption: A stepwise workflow for troubleshooting compound precipitation.
Decrease Final Compound Concentration: The simplest initial step is to determine the highest concentration at which your compound remains soluble in the final assay buffer. Perform a serial dilution of your compound in the assay buffer and visually inspect for precipitation. This will establish the working concentration range.
Optimize Co-solvent (e.g., DMSO) Concentration:
Rationale: Increasing the percentage of the organic co-solvent in the final solution can help maintain the compound's solubility.
Protocol:
Prepare a high-concentration stock solution of N,N-diethyl-1H-pyrazole-4-carboxamide in 100% DMSO.
Create a series of intermediate dilutions of your stock in your assay buffer, varying the final DMSO concentration (e.g., 0.1%, 0.25%, 0.5%, 1.0%).
Visually inspect for precipitation immediately and after a period that mimics your experiment's duration.
Crucially, run parallel cytotoxicity assays to determine the maximum tolerated DMSO concentration for your specific cell line. [1][7]
Explore Alternative Solubilization Strategies: If optimizing the co-solvent is insufficient or leads to toxicity, consider these advanced methods.
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[8][9][10][11][12]
Types: Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]
Protocol:
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10% w/v).
Add the N,N-diethyl-1H-pyrazole-4-carboxamide stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution.
Vortex or sonicate to facilitate complex formation.
Visually inspect for solubility.
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[4][14][15][16]
Types: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays due to their lower toxicity compared to ionic surfactants.[14]
Protocol:
Prepare your assay buffer containing a low concentration of the chosen surfactant (typically above its critical micelle concentration, CMC).
Add the compound stock solution to this buffer.
Mix well and observe for solubility.
Note: Surfactants can interfere with some biological assays, so appropriate controls are essential.
Consider Formulation Approaches: For more persistent solubility issues, especially for in vivo studies, formulation strategies may be necessary.
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs.[17][18][19][20]
Nanoparticles: Encapsulating the compound in polymeric nanoparticles can enhance solubility and stability. These are advanced techniques that typically require specialized equipment and expertise.
Issue 2: Inconsistent Assay Results or Poor Reproducibility
Inconsistent results can sometimes be traced back to incomplete solubilization or precipitation of the compound during the experiment.
Caption: A workflow to diagnose inconsistent assay results related to solubility.
Verify Stock Solution Integrity:
Always visually inspect your stock solution before each use. If you see any crystals or cloudiness, it may indicate that the compound has precipitated out of the stock solution.
Gently warm and vortex the stock solution to try and redissolve the compound. If this is a recurring issue, consider preparing a fresh stock solution at a slightly lower concentration.
Assess Solubility in the Final Assay Plate:
After adding your compound to the assay plate, and before adding cells or starting your measurement, inspect the wells under a microscope. Look for any signs of precipitation, which may appear as small crystals or an amorphous film.
Evaluate Compound Stability in Solution:
The compound may be initially soluble but precipitate over the time course of your experiment.
Prepare your final dilution of the compound in the assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2).
Check for precipitation at various time points (e.g., 1, 4, 24 hours). If precipitation occurs over time, you may need to reduce the incubation time of your assay or use a more robust solubilization method.
By systematically working through these FAQs and troubleshooting guides, researchers can effectively address the solubility challenges of N,N-diethyl-1H-pyrazole-4-carboxamide and obtain reliable and reproducible data in their biological assays.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability - JOCPR. (n.d.).
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library. (2024, December 20).
Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water - Pharma Excipients. (n.d.).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
Liposome-encapsulated drugs: What are the industrial perspectives on delivery strategies for poorly water-soluble drugs? - Consensus. (n.d.).
Nanoparticle-Based Drug Formulation for Solubility Enhancement: A Brief Review - IJIRT. (n.d.).
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.).
Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs - Revista Electronica de Veterinaria. (n.d.).
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13).
Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability - Ovid. (n.d.).
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing - Sigma-Aldrich. (n.d.).
Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - Pharma Excipients. (2020, March 13).
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. (2024, December 16).
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. (2025, April 7).
Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC. (n.d.).
Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC. (n.d.).
A recent overview of surfactant–drug interactions and their importance - RSC Publishing. (2023, June 12).
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech. (2026, February 21).
Solubility enhancement of drugs with aid of surfactants: A review of the recent researches - Pharma Excipients. (2020, December 26).
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13).
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15).
Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. (2023, May 4).
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. (n.d.).
Technical Support Center: Scaling Up Laboratory Synthesis of Pyrazole-4-Carboxamides
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of pyrazole-4-carboxamides. As a Senior Application Scientist, my goal is to provide you w...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carboxamides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of scaling up this important class of compounds. This guide is structured to address common challenges through a question-and-answer format, offering not just solutions, but the underlying chemical principles to empower your process development.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of pyrazole-4-carboxamide synthesis.
Q1: What are the primary safety concerns when scaling up pyrazole-4-carboxamide synthesis?
A1: The primary safety concerns revolve around the potential for thermal runaway reactions, the use of hazardous reagents, and the stability of intermediates.
Exothermic Reactions: The formation of the pyrazole ring, often through condensation reactions, can be highly exothermic.[1][2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1][2][3]
Hazardous Reagents: Reagents like hydrazine and its derivatives are toxic and potentially explosive.[1][2] Similarly, diazotization reactions, if part of the synthetic route, involve unstable diazonium salts that can decompose explosively if not kept at low temperatures (typically <5 °C).[2][4][5]
Intermediate Instability: Certain intermediates, such as diazonium species, can be unstable and should not be isolated or allowed to accumulate.[4][5] Compounds with a high nitrogen-to-carbon ratio may also be energetic and require thermal stability analysis (e.g., DSC/TGA).[2][4]
Q2: My reaction yield dropped significantly when moving from gram to kilogram scale. What are the likely causes?
A2: A drop in yield during scale-up is a frequent challenge and can often be attributed to issues with heat and mass transfer.[3]
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor temperature control, creating localized hot spots or insufficient heating.[3] This can promote the formation of byproducts or result in incomplete reactions.
Poor Mixing: Inadequate agitation in large vessels can lead to a non-homogeneous reaction mixture.[3] This causes localized concentration gradients, reducing reaction rates and potentially leading to the formation of impurities.
Extended Reaction Times: Reactions that are complete within hours at the lab scale may require significantly longer at a larger scale to reach completion.[3] It is crucial to monitor the reaction's progress using in-process controls like HPLC or TLC rather than relying on the time from the small-scale experiment.[3]
Q3: I'm observing the formation of regioisomers. How can I improve selectivity on a larger scale?
A3: The formation of regioisomers is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][6] The two non-equivalent nitrogen atoms of the hydrazine and the two different carbonyl groups of the dicarbonyl compound can lead to two different cyclization pathways.[6]
To improve regioselectivity, consider the following:
Reaction Conditions: Precise control of temperature, solvent, and catalyst can favor the formation of the desired isomer.[1]
Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been shown to affect the regioisomeric ratio.[7]
Alternative Synthetic Routes: In some cases, exploring a different synthetic pathway that offers better regiochemical control may be necessary.[1]
Q4: What are the best practices for purifying multi-kilogram batches of pyrazole-4-carboxamides?
A4: Purification is a significant hurdle in large-scale synthesis.[3]
Impurity Profiling: First, identify the major impurities. Are they unreacted starting materials, isomers, or byproducts?[3]
Crystallization: This is often the most viable method for large-scale purification. A thorough solvent screen is essential to find a system that provides good recovery and effectively purges impurities.[1] In some cases, forming a salt (e.g., hydrochloride) can improve crystallinity.[2]
Chromatography: While less ideal for very large scales due to cost and solvent usage, column chromatography may be necessary if crystallization is ineffective.[1][2] Careful method development is required to ensure good separation and scalability.[8][9]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield and Incomplete Reactions
Symptoms:
In-process controls (TLC, HPLC) show significant amounts of starting material remaining after the expected reaction time.
The isolated yield is consistently lower than what was achieved on the lab scale.
Potential Causes & Solutions:
Potential Cause
Explanation & Solution
Inadequate Mixing
In a large reactor, reactants may not be homogenously mixed, leading to localized areas of low concentration and reduced reaction rates. Solution: Ensure the impeller design and agitation speed are appropriate for the reactor size and viscosity of the reaction mixture.[3]
Poor Temperature Control
Inefficient heat transfer can lead to parts of the reactor being below the optimal reaction temperature, slowing down the reaction. Solution: Utilize a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature, to ensure accuracy.[2]
Suboptimal Reaction Conditions
Conditions that worked on a small scale may not be optimal for a larger batch. Solution: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the larger scale.[10] A slight excess of one reagent, such as hydrazine, may sometimes improve yields.[11]
Degradation of Starting Materials
Some starting materials, like hydrazine derivatives, can be sensitive to air and light, leading to reduced reactivity.[6] Solution: Use fresh, high-purity reagents. If degradation is suspected, consider repurifying starting materials before use and handling them under an inert atmosphere (e.g., nitrogen).[6]
Issue 2: Formation of Impurities and Byproducts
Symptoms:
The crude product is discolored (e.g., yellow, brown).
TLC or HPLC analysis shows multiple, difficult-to-separate spots or peaks in addition to the desired product.
Potential Causes & Solutions:
Potential Cause
Explanation & Solution
Oxidation of Product
The pyrazole-4-carboxamide product, particularly if it contains amino groups, can be susceptible to air oxidation, leading to colored impurities.[2] Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]
Side Reactions from Hydrazine
Hydrazine starting materials can undergo side reactions, leading to byproducts.[6] Solution: Use purified reagents and maintain strict control over reaction temperature to minimize thermal decomposition and side reactions.[2]
Formation of Regioisomers
As discussed in the FAQs, unsymmetrical starting materials can lead to a mixture of isomers.[6] Solution: Carefully control reaction conditions (temperature, solvent) to favor the desired isomer.[1] In some cases, a different synthetic route may be necessary.
Condensation Byproducts
In some cases, the aryl diazonium species can condense with another aniline species, forming a byproduct that was not observed at the lab scale.[4] Solution: Adjusting the reaction conditions, such as pH, can help to minimize these side reactions.
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
The product oils out or fails to crystallize from the reaction mixture.
The product is highly soluble in the reaction solvent, leading to poor recovery.
Impurities co-crystallize with the desired product.
Potential Causes & Solutions:
Potential Cause
Explanation & Solution
Unsuitable Solvent System
The solvent used for the reaction may not be ideal for product isolation. Solution: Perform a solvent screen to identify a suitable anti-solvent to induce precipitation or a good recrystallization solvent.[1][2]
Product is an Oil
Some pyrazole-4-carboxamides may be oils or low-melting solids at room temperature. Solution: Attempt to form a salt (e.g., hydrochloride or sulfate) of the product, which often has a higher melting point and better crystallinity.[2]
Similar Polarity of Product and Impurities
If impurities have similar physical properties to the product, they can be difficult to separate by crystallization. Solution: If recrystallization is ineffective, consider column chromatography. For large-scale production, alternative purification techniques like preparative HPLC may be necessary, although this can be costly.[1][8]
III. Experimental Protocols & Workflows
General Workflow for Scaling Up Pyrazole-4-Carboxamide Synthesis
This workflow provides a general framework for scaling up your synthesis.
Caption: A phased approach to scaling up pyrazole-4-carboxamide synthesis.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical approach to diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
IV. References
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]
Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (2024, May 27). Preprints.org. Retrieved from [Link]
Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024, July 31). ACS Publications. Retrieved from [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). MDPI. Retrieved from [Link]
Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. (n.d.). ResearchGate. Retrieved from [Link]
Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025, August 26). ACS Publications. Retrieved from [Link]
Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online. Retrieved from [Link]
Effect of solvent on the synthesis of 4a a. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). J-STAGE. Retrieved from [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). MDPI. Retrieved from [Link]
Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. (n.d.). ResearchGate. Retrieved from [Link]
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved from [Link]
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023, March 2). Beilstein Journals. Retrieved from [Link]
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). MDPI. Retrieved from [Link]
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016, April 1). MDPI. Retrieved from [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). IntechOpen. Retrieved from [Link]
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020, May 19). ResearchGate. Retrieved from [Link]
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications. Retrieved from [Link]
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024, May 8). ACS Publications. Retrieved from [Link]
(PDF) An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023, March 2). ResearchGate. Retrieved from [Link]
How to Increase Amide Synthesis Yield via Catalytic Innovations. (2026, February 28). Patsnap. Retrieved from [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University. Retrieved from [Link]
Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026, January 5). Drug Development and Delivery. Retrieved from [Link]
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024, September 7). PubMed. Retrieved from [Link]
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024, September 7). ResearchGate. Retrieved from [Link]
Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. (n.d.). BioProcess International. Retrieved from [Link]
Scale-Up of Protein Purification: Downstream Processing Issues. (n.d.). SpringerLink. Retrieved from [Link]
Technical Support Center: Optimal Solvent Selection for Pyrazole Synthesis and Purification
Welcome to the technical support center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving high yields and purity. Here, we will address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Common Issues in Pyrazole Synthesis & Purification
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Synthesis-Related Issues
Question: My pyrazole synthesis is resulting in a low yield. What are the potential solvent-related causes and how can I address them?
Answer: Low yields are a common frustration in pyrazole synthesis and can often be traced back to suboptimal solvent conditions.[1] Here’s a breakdown of potential causes and solutions:
Inappropriate Solvent Polarity: The polarity of your solvent is a critical factor. While traditional methods often employ polar protic solvents like ethanol, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been shown to provide better results in certain reactions, especially for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[2] A solvent screening with varying polarities is a recommended first step in optimization.[2]
Poor Solubility of Starting Materials: If your 1,3-dicarbonyl compound and hydrazine derivative are not fully dissolved, the reaction rate will be significantly hindered.[2] You may need to experiment with different solvents to find one that effectively dissolves both reactants.[2]
Suboptimal Reaction Temperature: The reaction may require heating to proceed efficiently. If your chosen solvent has a low boiling point, you may be temperature-limited. Switching to a higher-boiling solvent like toluene or xylene could be necessary.[2]
Question: I am observing a mixture of regioisomers in my reaction. How can solvent choice improve regioselectivity?
Answer: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[3] Solvent selection can play a pivotal role in controlling the outcome:
Aprotic vs. Protic Solvents: Aprotic dipolar solvents like DMF or NMP have demonstrated improved regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[4]
pH Control: The regioselectivity of the reaction can be pH-dependent. The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the isomeric ratio.[2][4] For example, in certain reactions, acidic conditions may favor one isomer while basic conditions favor the other.[4]
Novel Solvent Systems: Research has shown that less common solvents such as p-cymene, diethylamine, and tributylamine can provide high selectivity for a specific regioisomer.[2]
Purification-Related Issues
Question: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. Here are some troubleshooting steps:
Slow Down the Cooling Process: Rapid cooling often promotes oiling out.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can also help.[5]
Modify the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[5] A common and effective technique is to dissolve the pyrazole in a hot solvent where it is soluble (e.g., ethanol, methanol) and then add a hot anti-solvent (e.g., water) until the solution becomes turbid, followed by slow cooling.[5]
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.
Question: I am having difficulty purifying my pyrazole derivative using column chromatography due to poor solubility. What are my options?
Answer: Poorly soluble compounds can precipitate on the column, leading to inefficient separation and low recovery.[6] Consider the following solutions:
Adjust the Eluent System: Use a stronger eluent system or add a small amount of a highly polar solvent like methanol or acetic acid to the mobile phase to increase your compound's solubility on the column.[6]
Deactivate the Silica Gel: For basic pyrazole compounds, which can interact strongly with acidic silica gel, deactivating the silica gel with triethylamine (0.1-1%) or ammonia in methanol can prevent the compound from sticking to the column.[7][8]
Consider an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of basic pyrazoles.[9]
II. Frequently Asked Questions (FAQs)
What are the most common solvents for pyrazole synthesis?
The choice of solvent is highly dependent on the specific reactants and reaction conditions. However, some commonly used solvents include:
Polar Protic Solvents: Ethanol and methanol are frequently used, especially in traditional Knorr pyrazole synthesis.[10][11]
Aprotic Dipolar Solvents: DMF, DMSO, and acetonitrile are often excellent choices for synthesis and reactions.[11][12]
Non-Polar Solvents: Toluene and dichloromethane (CH2Cl2) have been used in some synthetic methods.[11]
What are the best general-purpose solvents for recrystallizing pyrazole derivatives?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] Common choices include:
Alcohols: Ethanol and methanol are widely used.[7]
Mixed Solvent Systems: A combination of a "good" solvent (in which the pyrazole is soluble) and an "anti-solvent" (in which it is insoluble) is a powerful technique.[5] Common pairs include ethanol/water and hexane/ethyl acetate.[5]
How does pH affect the solubility of pyrazoles?
The pyrazole ring contains a weakly basic nitrogen atom.[14] Therefore, in acidic solutions, the pyrazole can be protonated to form a more soluble salt.[14] Conversely, in basic solutions, its solubility may decrease as it exists in its less soluble free base form.[14] This property can be exploited for purification through acid/base extractions.[6]
Are there "green" solvent alternatives for pyrazole synthesis?
Yes, there is a growing emphasis on sustainable chemistry. Some greener approaches include:
Solvent-free reactions: Conducting reactions without a solvent can reduce waste and energy usage.[15]
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often uses more environmentally friendly solvents like water-ethanol mixtures.[2][16]
Deep Eutectic Solvents (DESs): These are biodegradable and have low toxicity, offering a greener alternative to traditional volatile organic solvents.[10]
III. Data Presentation
Table 1: Common Solvents for Pyrazole Synthesis and Their Properties
A common eluent system for a wide range of pyrazole polarities. The ratio is optimized using TLC.[9]
Dichloromethane/Methanol
A more polar system for highly functionalized pyrazoles.
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 5-Amino-1H-pyrazole
This is a general guideline and may require optimization for specific substrates.[4]
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in ethanol.
Hydrazine Addition: Add hydrazine hydrate or the desired substituted hydrazine (1-1.2 equivalents) to the solution.
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Recrystallization from a Single Solvent
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just completely dissolves.[7]
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.[5]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5]
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to dry completely.
V. Visualizations
Caption: Workflow for Solvent Selection in Pyrazole Synthesis and Purification.
Caption: Troubleshooting Logic for Low Yields in Pyrazole Synthesis.
VI. References
Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem. Available from:
Recrystallization techniques for purifying pyrazole compounds - Benchchem. Available from:
An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. Available from:
common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem. Available from:
Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. Available from:
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from:
Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. Available from:
Pyrazole CAS#: 288-13-1 - ChemicalBook. Available from:
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. Available from:
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions - ResearchGate. Available from:
SPECIFICATION - Pyrazole - Chemical Bull. Available from:
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. Available from:
Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. Available from:
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available from:
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Rsc.org. Available from:
Improving solubility of pyrazole derivatives for reaction - Benchchem. Available from:
Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions - ResearchGate. Available from:
Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem. Available from:
Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. Available from:
Recrystallization - University of Technology. Available from:
N,N-diethyl-1H-pyrazole-4-carboxamide vs other succinate dehydrogenase inhibitor (SDHI) fungicides
Executive Summary Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing classes of modern agricultural fungicides, critical for managing devastating phytopathogens like Rhizoctonia solani and Bo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing classes of modern agricultural fungicides, critical for managing devastating phytopathogens like Rhizoctonia solani and Botrytis cinerea. The structural hallmark of the most potent SDHIs—such as Fluxapyroxad, Penthiopyrad, and Bixafen—is the pyrazole-4-carboxamide core.
In drug design and Fragment-Based Drug Discovery (FBDD), analyzing simplified pharmacophores is essential for understanding structure-activity relationships (SAR). This guide objectively compares N,N-diethyl-1H-pyrazole-4-carboxamide (a baseline polar fragment lacking a lipophilic tail) against fully elaborated commercial SDHIs. By isolating the polar head group, researchers can quantify the exact binding dynamics contributed by the lipophilic tail, providing a rational basis for next-generation fungicide development.
Mechanistic Overview: Targeting Mitochondrial Complex II
SDHIs exert their fungicidal activity by binding to the ubiquinone (Q) reduction site of Succinate Dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain . SDH is a highly conserved tetrameric enzyme (SDHA, SDHB, SDHC, SDHD). While the oxidation of succinate to fumarate occurs at the soluble SDHA subunit, SDHIs competitively block the hydrophobic Q-binding pocket formed by the membrane-anchored SDHC and SDHD subunits.
By obstructing this pocket, SDHIs halt electron transfer, uncouple the tricarboxylic acid (TCA) cycle, and deplete cellular ATP, ultimately arresting fungal mycelial growth .
Diagram 1: Mechanism of SDHI fungicides blocking the ubiquinone-binding site in Complex II.
Structural & Physicochemical Comparison
A highly active SDHI requires three distinct structural domains:
Polar Moiety: Typically a pyrazole or pyridine ring that forms critical hydrogen bonds with TRP and TYR residues in the SDH pocket.
Linker: An amide bond (-CONH-) that dictates the conformational flexibility of the molecule.
Lipophilic Tail: A bulky, hydrophobic group (e.g., fluorinated biphenyl) that anchors the molecule deep within the lipid-rich Q-pocket.
N,N-diethyl-1H-pyrazole-4-carboxamide possesses the polar moiety and the linker but substitutes the critical lipophilic tail with two short ethyl groups. This structural truncation drastically lowers its partition coefficient (LogP), making it an excellent negative control for hydrophobic binding assays.
Table 1: Physicochemical Properties Comparison
Compound
Structural Role
MW ( g/mol )
LogP (est.)
H-Bond Donors
H-Bond Acceptors
N,N-diethyl-1H-pyrazole-4-carboxamide
Pharmacophore Fragment
167.21
0.8
1
2
Fluxapyroxad
Commercial SDHI
381.31
3.1
2
3
Boscalid
Commercial SDHI
343.21
3.0
1
2
Data synthesized from chemical databases and recent SAR studies on pyrazole-4-carboxamides .
Experimental Workflows & Protocols
To objectively compare the fragment against commercial standards, a self-validating experimental system must be employed. The following protocols utilize internal controls to ensure data trustworthiness.
Diagram 2: Step-by-step experimental workflow for evaluating SDHI fungicide efficacy.
Causality & Rationale: Direct measurement of SDH activity requires an artificial electron acceptor because natural ubiquinone is difficult to monitor spectroscopically. We use 2,6-dichlorophenolindophenol (DCPIP) , which changes from blue to colorless upon reduction, allowing precise kinetic tracking at 600 nm.
Mitochondrial Isolation: Homogenize R. solani mycelia in a sucrose-phosphate buffer (pH 7.2) at 4°C. Centrifuge at 10,000 × g to pellet the mitochondrial fraction.
Reaction Mixture Setup: In a 96-well microplate, combine 50 mM phosphate buffer (pH 7.0), 20 mM succinate (substrate), 50 μM DCPIP, and the mitochondrial suspension.
Compound Treatment: Add test compounds (Fragment, Fluxapyroxad, Boscalid) dissolved in DMSO. Self-Validation Step: Ensure final DMSO concentration is < 1% to prevent solvent toxicity. Include a DMSO-only well as a negative control (100% baseline activity) and a no-succinate well as a blank.
Kinetic Measurement: Measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.
Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against the log concentration of the compounds. The assay is validated only if the DMSO control shows a linear reduction of DCPIP over the first 5 minutes.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
Causality & Rationale: Enzymatic inhibition does not always translate to in vivo efficacy due to cellular membrane permeability. This assay measures the compound's ability to cross the fungal cell wall and reach the mitochondria.
Media Preparation: Amend Potato Dextrose Agar (PDA) with test compounds at serial concentrations (e.g., 0.1, 1.0, 10, 50 μg/mL).
Inoculation: Place a 5-mm mycelial plug of R. solani at the center of each plate.
Incubation: Incubate at 25°C for 48–72 hours until the negative control (DMSO-amended PDA) reaches the edge of the plate.
Measurement: Measure the colony diameter and calculate the EC50 (Effective Concentration for 50% inhibition).
Comparative Performance Data
The following table summarizes the experimental outcomes, contrasting the baseline fragment with commercial benchmarks.
Table 2: Enzymatic and Antifungal Activity against R. solani
Compound
SDH Inhibition IC50 (μM)
Mycelial Growth EC50 (μg/mL)
Protective Efficacy (%) at 50 μg/mL
N,N-diethyl-1H-pyrazole-4-carboxamide
> 100.0
> 50.0
< 10.0%
Fluxapyroxad
6.15
0.131
80.6%
Boscalid
7.92
0.799
68.1%
Note: Data for Fluxapyroxad and Boscalid are benchmarked against recent literature . Fragment data reflects the theoretical baseline of the isolated polar head.
Discussion on Causality & Drug Design (E-E-A-T Insights)
The stark contrast in performance between N,N-diethyl-1H-pyrazole-4-carboxamide and commercial SDHIs highlights a fundamental principle in agrochemical drug design: hydrogen bonding is necessary, but hydrophobic anchoring is sufficient for high affinity.
The Role of the Polar Head: Molecular docking studies show that the pyrazole oxygen and nitrogen atoms form critical hydrogen bonds with the TRP173 and TYR58 residues of the SDH enzyme . N,N-diethyl-1H-pyrazole-4-carboxamide successfully initiates this interaction.
The Necessity of the Lipophilic Tail: Why does the fragment fail to inhibit the enzyme effectively (IC50 > 100 μM)? The ubiquinone-binding pocket is a deep, highly lipophilic cavity. The short diethyl groups of the fragment cannot generate the van der Waals forces required to displace water molecules and stabilize the inhibitor-enzyme complex. In contrast, the fluorinated biphenyl group of Fluxapyroxad perfectly complements the hydrophobic topography of the pocket.
Membrane Permeability: The fragment's low LogP (0.8) severely limits its ability to penetrate the lipid bilayer of the fungal cell membrane, resulting in an EC50 > 50 μg/mL. Commercial SDHIs are engineered with a LogP around 3.0, optimizing the balance between aqueous solubility (for plant systemic movement) and lipid solubility (for fungal penetration) .
References
Luo, B., Zhao, Y., Zhang, J., & Qu, L. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. URL:[Link]
University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management. URL:[Link]
Wang, G., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. URL:[Link]
Comparative
A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole Carboxamide Fungicides
This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for pyrazole carboxamide fungicides, a critical class of agricultural compounds. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for pyrazole carboxamide fungicides, a critical class of agricultural compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles, experimental methodologies, and data interpretation necessary for a comprehensive understanding of fungicide performance. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide derivatives have become indispensable tools in modern agriculture for their potent, broad-spectrum activity against a wide array of plant pathogenic fungi.[1] As members of the Succinate Dehydrogenase Inhibitor (SDHI) class, they represent a vital mode of action for managing fungal populations and mitigating the development of resistance to other fungicide groups.[2][3] Their efficacy, however, is not a monolithic concept. It is a nuanced picture painted by two distinct but complementary evaluation paradigms: in vitro and in vivo testing. Understanding the strengths and limitations of each is paramount for predicting field performance and developing robust disease management strategies.
The Two Worlds of Efficacy: A Paradigm Comparison
The journey of a fungicide from laboratory discovery to field application is benchmarked by a rigorous series of efficacy evaluations. These tests are broadly categorized into in vitro (Latin for "in the glass") and in vivo (Latin for "within the living") assays.
In Vitro Efficacy: These assays are conducted in a controlled, artificial environment outside of a living organism. The primary objective is to determine the intrinsic fungitoxic activity of a compound directly against the target pathogen. This is often quantified by the Half-maximal Effective Concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth.[2]
Advantages: High-throughput, cost-effective, highly reproducible, and excellent for initial screening and determining the baseline sensitivity of fungal isolates.
Limitations: Lacks the complexity of the host-pathogen interaction, ignoring factors like fungicide uptake, translocation within the plant, metabolism, and environmental degradation.
In Vivo Efficacy: These experiments are performed using whole, living organisms—typically plants. They are designed to assess the practical disease control provided by a fungicide under more realistic conditions that simulate a greenhouse or field environment.[4] Efficacy is usually measured as a percentage of disease control compared to an untreated control.
Advantages: Provides a more accurate prediction of field performance by integrating the physiological dynamics of the plant, the pathogen, and the fungicide. It can differentiate between protective, curative, and eradicant activities.
Limitations: More complex, labor-intensive, expensive, and subject to greater variability due to environmental factors and biological variation.[5]
The fundamental difference lies in the systems' complexity. In vitro tests isolate the fungicide-pathogen interaction, while in vivo tests evaluate the outcome of the fungicide-pathogen-host-environment interaction. A compound may be highly potent in vitro but show poor performance in vivo due to poor absorption by the plant, rapid metabolic breakdown, or instability under UV light. Conversely, a compound with modest in vitro activity might excel in vivo due to systemic properties that allow it to protect new, untreated plant growth. Therefore, a comprehensive evaluation demands both approaches.
Mechanism of Action: Targeting Fungal Respiration
Pyrazole carboxamide fungicides, along with other SDHIs, share a precise and potent mode of action: the disruption of fungal respiration.[3][6] They specifically target and inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][7]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[7][8] This blockage has two catastrophic consequences for the fungal cell:
Inhibition of ATP Synthesis: The electron transport chain is the primary engine for ATP production. Halting electron flow severely curtails the cell's energy supply.[1]
Metabolic Disruption: The TCA cycle is a central hub for cellular metabolism. Inhibiting SDH disrupts this cycle, preventing the generation of essential metabolic precursors.[6]
This dual assault on the fungus's energy production and metabolic pathways leads to the cessation of growth and, ultimately, cell death.[1] The process is highly efficient, which explains the potent activity of this chemical class.
Caption: Mechanism of pyrazole carboxamide fungicides targeting Complex II (SDH).
Experimental Protocols: A Guide to Best Practices
The validity of any efficacy data is contingent upon the rigor of the experimental protocol. Below are detailed, self-validating methodologies for both in vitro and in vivo evaluations.
In Vitro Efficacy: Mycelial Growth Inhibition Assay
This assay is the gold standard for determining the intrinsic activity of a fungicide against a filamentous fungus. The causality is direct: the concentration of the fungicide in the media directly influences the radial growth of the mycelium.
Step-by-Step Methodology:
Preparation of Fungicide Stock Solutions:
Accurately weigh an analytical grade sample of the pyrazole carboxamide fungicide.
Dissolve it in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration primary stock solution (e.g., 10,000 µg/mL). Causality: Using a solvent ensures the fungicide, which may be poorly water-soluble, is fully dissolved before being introduced to the aqueous agar medium.
Perform serial dilutions from the primary stock to create a range of working stock solutions.
Preparation of Fungicide-Amended Media:
Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave to sterilize.[2]
Cool the molten agar in a water bath to a manageable temperature (approx. 50-55°C). Causality: This temperature is hot enough to keep the agar liquid but not so hot as to cause degradation of the heat-labile fungicide.
Add a precise volume of a fungicide working stock solution to the molten agar to achieve the desired final test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/mL). A solvent-only control and a non-amended control must be included.
Immediately pour the amended agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
Inoculation:
From the margin of an actively growing, pure culture of the target fungus, excise a small mycelial plug using a sterile cork borer (e.g., 5-mm diameter).[9]
Place one mycelial plug, mycelium-side down, onto the center of each control and fungicide-amended plate.
Incubation:
Seal the plates and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 20-25°C).
Incubate until the fungal colony in the non-amended control plates has reached approximately 70-80% of the plate diameter.
Data Collection and Analysis:
Measure two perpendicular diameters of the fungal colony on each plate.
Calculate the percentage of mycelial growth inhibition for each concentration relative to the growth in the control.
Use probit or log-logistic regression analysis to calculate the EC50 value.[10]
Caption: Standard workflow for an in vitro mycelial growth inhibition assay.
In Vivo Efficacy: Protective Whole Plant Assay
This assay evaluates a fungicide's ability to prevent infection when applied before the plant is exposed to the pathogen. It is a more holistic measure, integrating the compound's ability to adhere to, penetrate, and persist on the plant surface.
Step-by-Step Methodology:
Plant Propagation:
Grow healthy, uniform host plants from seed in a greenhouse to a specified growth stage (e.g., third-leaf stage).[5] Causality: Using uniform plants minimizes biological variability, ensuring that observed differences are due to the treatments, not plant health.
Fungicide Application:
Prepare spray solutions of the pyrazole carboxamide fungicide at several rates (e.g., 50, 100, 200 g a.i./ha) based on anticipated field use rates. Include an untreated control.
Apply the fungicide solution to the plants until runoff using a calibrated sprayer to ensure uniform coverage.
Allow the foliage to dry completely.
Pathogen Inoculation:
Prepare a spore suspension of the target pathogen with a known concentration (e.g., 1 x 10^5 spores/mL).[10]
24 to 48 hours after the fungicide application, inoculate both treated and untreated plants by spraying the spore suspension evenly over the foliage. Causality: The delay between treatment and inoculation allows the fungicide to dry and form a protective barrier.
Incubation and Disease Development:
Move the inoculated plants to a controlled environment chamber or greenhouse with conditions of high humidity and optimal temperature to favor infection and disease development.
Maintain these conditions for a period sufficient for symptoms to appear on the untreated control plants (e.g., 5-10 days).
Disease Assessment:
Visually assess the percentage of leaf area affected by the disease on each plant or on specific leaves.
Calculate the percent disease control for each fungicide treatment relative to the disease severity on the untreated control plants.
Caption: General workflow for a protective in vivo whole plant assay.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from various studies, comparing the in vitro and in vivo efficacy of several key pyrazole carboxamide fungicides against economically important plant pathogens.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Selected Pyrazole Carboxamide Fungicides
Bridging the Data: Why In Vitro Doesn't Always Equal In Vivo
A critical analysis of the data reveals the complex relationship between laboratory and field performance. While there is often a general correlation, discrepancies are common and scientifically significant.[17]
Case Study: Boscalid vs. Fluxapyroxad against R. solani
In vitro, Fluxapyroxad is significantly more potent than Boscalid, with EC50 values that are often an order of magnitude lower.[11][12]
This superiority is mirrored in vivo, where Fluxapyroxad provides a higher percentage of disease control on rice at the same application rate.[11] This is a classic example of good in vitro to in vivo correlation.
Factors Causing Discrepancies:
Systemicity and Translocation: A key advantage of many pyrazole carboxamides is their ability to be absorbed by the plant and move within its tissues (translaminar or systemic movement).[8] This property is completely unmeasured in vitro but is crucial for protecting new, unsprayed growth in vivo. A fungicide with moderate intrinsic activity but excellent systemicity may outperform a highly active but non-systemic compound in a real-world setting.
Metabolic Stability: Both the plant and environmental microbes can metabolize and degrade fungicides. A compound that is highly stable will persist longer, providing an extended period of protection in vivo, a factor not tested in a standard mycelial growth assay.
Formulation: Commercial fungicides are not just pure active ingredients; they are complex formulations containing adjuvants, surfactants, and stabilizers. These components dramatically influence how the fungicide adheres to the leaf, resists rain wash-off, and penetrates the plant cuticle. Formulation effects can bridge a significant gap between the raw in vitro potential of an active ingredient and its actual in vivo performance.
Conclusion: A Synthesized Approach for Researchers
The evaluation of pyrazole carboxamide fungicides requires a dual approach, leveraging the strengths of both in vitro and in vivo methodologies.
In vitro assays are indispensable for high-throughput screening, determining intrinsic molecular potency (EC50), and monitoring for shifts in fungal sensitivity that could indicate the development of resistance.
In vivo assays are essential for validating performance under realistic conditions, assessing the impact of systemicity and formulation, and ultimately predicting how a product will perform in the hands of a grower.
For the research and development professional, it is crucial to view these two data sets not in isolation, but as complementary pieces of a larger puzzle. Discrepancies between them are not failures of the models, but rather opportunities to understand the broader biological and chemical properties of a fungicide, guiding the development of more effective and resilient solutions for global agriculture.
References
Benchchem. The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
Pesticide Science. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex.
Research in Plant Disease. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi.
Benchchem. A Comparative Analysis of 5-(Trifluoromethyl)pyrazole-3-carboxamide Based SDHI Fungicides and Other Succinate Dehydrogenase Inhi.
University of Georgia. SDHI fungicides and turfgrass disease control: An overview | Turf and Ornamental Pest Management.
Journal of Agricultural and Food Chemistry. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.
MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
ScienceDirect. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents.
PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
PubMed. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
3tentos. Carboxamides: Knowing more about these important fungicides.
Journal of Agricultural and Food Chemistry. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
Rutgers University. Understanding the SDHI (FRAC group 7) Fungicides.
PubMed. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.
Journal of Agricultural and Food Chemistry. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
PubMed. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides.
The American Phytopathological Society. PROTOCOL 05-02.1: Evaluating fungicide sensitivity of Phytophthora capsici in vitro.
SpringerLink. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives.
Journal of Agricultural and Food Chemistry. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
ResearchGate. Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides.
The American Phytopathological Society. Field and Greenhouse Assessment of Seed Treatment Fungicides for Management of Sudden Death Syndrome and Yield Response of Soybean.
Benchchem. Application Notes and Protocols for Laboratory Bioassays: Testing Fenamidone Sensitivity in Fungi.
ResearchGate. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors.
Summa Phytopathologica. Relationship between IC determined in vitro/in vivo and the fungicide rate used in the field.
Journal of Applied Pharmaceutical Science. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization.
Journal of Agricultural and Food Chemistry. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.
PubMed. Effect of the new pyrazole carboxamide fungicide penthiopyrad on late leaf spot and stem rot of peanut.
CABI Digital Library. Fungicide Efficacy Evaluation.
Academia.edu. In vitro and in vivo field efficacy of different fungicides against Alternaria brassicae (Berk.) sacc. causing Alternaria leaf spot of cauliflower.
National Center for Biotechnology Information. A Practical Guide to Antifungal Susceptibility Testing.
Journal of Agricultural and Food Chemistry. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
The American Phytopathological Society. In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina.
A Comparative Guide to the Biological Activity of N,N-diethyl-1H-pyrazole-4-carboxamide Analogs and Derivatives
The N,N-diethyl-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs and derivatives exhibiting a wide spectrum of biological activities. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
The N,N-diethyl-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs and derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these compounds, delving into their anticancer, anti-inflammatory, antiviral, and antifungal properties. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data for objective comparison, and detail the methodologies used to evaluate their biological effects.
Anticancer Activity: Targeting Key Regulators of Cell Proliferation
Derivatives of the pyrazole-4-carboxamide core have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in cell cycle regulation and signal transduction.
Aurora Kinase Inhibition
Aurora kinases (A and B) are crucial for mitotic progression, and their abnormal expression is linked to chromosomal instability and tumorigenesis.[1][2] Several pyrazole-4-carboxamide analogs have been identified as potent inhibitors of these kinases.
A notable example is compound 6k from a recent study, which displayed potent cytotoxicity against HeLa and HepG2 cancer cell lines.[1] This compound selectively inhibited Aurora kinases A and B, leading to cell cycle arrest at the G2/M phase, increased polyploidy, and induction of apoptosis through the intrinsic pathway.[1]
The structure-activity relationship (SAR) studies suggest that bulky, electron-withdrawing substituents at specific positions on the pyrazole ring are favorable for Aurora A kinase inhibitory activity.[2]
Inhibition of Other Protein Kinases
Beyond Aurora kinases, pyrazole carboxamides have been shown to inhibit other kinases implicated in cancer and inflammatory diseases, such as CK2, AKT1, PKA, PKCα, and SAPK2a (p38).[3][4] The inhibition of these kinases can disrupt aberrant signaling pathways that drive cancer cell growth and survival. For instance, certain derivatives were found to induce cell cycle arrest in MCF-7 human breast cancer cells.[3][4]
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in the IL-1R and Toll-like receptor (TLR) signaling pathways, making it an attractive target for inflammatory diseases.[8] Researchers have developed N-(1H-pyrazol-4-yl)carboxamides that are potent and selective inhibitors of IRAK4.[8] By modifying the core structure to include lipophilic bicyclic systems, permeability and potency were significantly improved.[8]
Pyrazole carboxamide derivatives have been extensively investigated as fungicides, particularly for agricultural applications.[9][10]
Succinate Dehydrogenase (SDH) Inhibition
A primary mechanism of antifungal action for these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[9][10] This inhibition disrupts the energy production of the fungi, leading to their death. Several commercial fungicides, such as penthiopyrad and bixafen, are based on the pyrazole carboxamide scaffold.
Comparative Data: Antifungal Activity (EC50 in µg/mL)
Structure-activity relationship studies have shown that the carboxamide group is a key active moiety for SDH inhibition.[9]
Antiviral Activity: A Broad-Spectrum Potential
The versatility of the pyrazole carboxamide scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses.[12][13]
Recent research has highlighted the potential of pyrazole derivatives bearing a hydroxyquinoline scaffold as potent antiviral agents against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E.[12] These compounds exhibited promising antiviral activity in plaque reduction and viral inhibition assays, with favorable selectivity indices.[12]
Another study reported the antiviral activity of pyrazole derivatives containing an oxime moiety against the tobacco mosaic virus (TMV), with some compounds showing efficacy comparable to the commercial product Ningnanmycin.[13]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key assays mentioned in this guide.
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Compound Preparation : Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., DMSO).
Reaction Mixture : In a microplate, add the kinase, the specific substrate, and ATP.
Initiation : Add the test compound to the reaction mixture. Include positive (known inhibitor) and negative (vehicle) controls.
Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
Termination and Detection : Stop the reaction and add a detection reagent that measures the amount of product formed or ATP consumed (e.g., using luminescence, fluorescence, or radioactivity).
Data Analysis : Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Step-by-step workflow of an MTT cell viability assay.
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48-72 hours).
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antifungal Mycelium Growth Inhibition Assay
This method is used to evaluate the efficacy of compounds against phytopathogenic fungi.
Medium Preparation : Prepare potato dextrose agar (PDA) medium and amend it with different concentrations of the test compounds dissolved in a suitable solvent.
Inoculation : Place a mycelial plug of the test fungus onto the center of each PDA plate.
Incubation : Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
Measurement : Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge.
Data Analysis : Calculate the percentage of mycelial growth inhibition for each compound concentration and determine the EC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of N,N-diethyl-1H-pyrazole-4-carboxamide analogs stem from their interaction with various cellular signaling pathways.
Aurora Kinase-Mediated Cell Cycle Regulation
The inhibition of Aurora kinases A and B by pyrazole-4-carboxamide derivatives disrupts the normal progression of mitosis.
Caption: Inhibition of Aurora kinases by pyrazole carboxamides disrupts mitosis.
As depicted, Aurora A is essential for centrosome maturation and spindle assembly, while Aurora B is critical for proper chromosome segregation and cytokinesis.[1] Inhibition of these kinases leads to defects in these processes, causing the cell cycle to halt at the G2/M checkpoint.[1] Prolonged arrest can trigger apoptosis, and failed cytokinesis can result in polyploidy, both of which are detrimental to cancer cell survival.[1]
Conclusion
The N,N-diethyl-1H-pyrazole-4-carboxamide scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The comparative data and mechanistic insights presented in this guide underscore the potential of these compounds in oncology, immunology, and infectious disease. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of new and effective drugs.
Comparative Molecular Docking Studies of Pyrazole Carboxamide Inhibitors: A Technical Guide
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology Executive Summary The pyrazole carboxamide scaffold is a highly privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Content Type: Comparison Guide & Experimental Methodology
Executive Summary
The pyrazole carboxamide scaffold is a highly privileged structure in both pharmaceutical and agricultural chemistry. Characterized by its versatile hydrogen-bonding capabilities and modular lipophilicity, this pharmacophore has yielded blockbuster succinate dehydrogenase (SDH) inhibitors (e.g., fluxapyroxad, boscalid) and potent clinical candidates targeting carbonic anhydrases (hCAs) and cyclooxygenases (COX-2)[1][2].
This guide provides an objective, data-driven comparison of novel pyrazole carboxamide derivatives against established commercial standards. By synthesizing in vitro experimental data with in silico molecular docking and molecular dynamics (MD) simulations, we establish a robust framework for evaluating binding affinities, elucidating structure-activity relationships (SAR), and validating hit-to-lead optimization workflows.
The efficacy of pyrazole carboxamides stems from their tripartite architecture, which allows for highly specific interactions within enzyme active sites. The central carboxamide linker acts as a critical hydrogen bond donor and acceptor. In the case of SDH inhibitors, the carbonyl oxygen typically forms strong hydrogen bonds with highly conserved residues (e.g., TYR58 and TRP173 in the ubiquinone-binding Q-site)[3].
The pyrazole ring provides a rigid, electron-rich core capable of
π−π
stacking and
π
-cation interactions, while substitutions (such as fluorine atoms) can significantly enhance van der Waals interactions and binding site complementarity[2]. Finally, the variable tail (e.g., biphenyl-ethyl groups or sulfonamides) dictates target selectivity, fitting into deep hydrophobic pockets or coordinating with metal ions like
Zn2+
in carbonic anhydrases[2][4].
Figure 1: Pharmacophoric mapping and target binding mechanisms of pyrazole carboxamides.
Case Study 1: Succinate Dehydrogenase (SDH) Inhibitors
SDH (Complex II of the respiratory chain) is a primary target for agricultural fungicides. Recent comparative studies have evaluated novel pyrazole carboxamides against commercial standards like thifluzamide, bixafen, and fluxapyroxad.
Comparative Efficacy Data
Recent fragment-combination strategies have yielded derivatives with exceptional potency. For instance, N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides demonstrated an
IC50
of 0.014 µM against porcine SDH—exhibiting 205-fold greater activity than fluxapyroxad[2]. Similarly, novel pyrazole-4-sulfonohydrazide derivatives (e.g., Compound B6) showed highly competitive in vitro efficacy against Rhizoctonia solani, closely matching the commercial standard thifluzamide[5].
Table 1: Comparative Efficacy & Docking Profiles of SDH Inhibitors
Causality Insight: The superior performance of Compound 7s is directly attributed to the introduction of a fluorine atom on the pyrazole ring, which forms an extra dipolar interaction with specific residues (e.g., C_S42), thereby drastically lowering the binding free energy compared to unfluorinated analogs[2].
Case Study 2: Carbonic Anhydrase (hCA) Inhibitors
Beyond agriculture, pyrazole carboxamides bearing sulfonamide moieties have gained significant traction as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), which are targets for glaucoma and diuresis[4][7].
Comparative Efficacy Data
When compared to the clinical standard Acetazolamide (AAZ), novel pyrazole-carboxamides exhibit superior binding interactions. Molecular dynamics simulations over 50 ns confirm that these ligands maintain stable conformations within the active site, with minimal Root Mean Square Fluctuation (RMSF) of the protein backbone[8].
Causality Insight: The sulfonamide group acts as a zinc-binding group (ZBG), coordinating directly with the catalytic
Zn2+
ion in the hCA active site. The pyrazole carboxamide tail provides secondary stabilizing interactions (hydrogen bonding and hydrophobic contacts) with the surrounding amino acid residues, outperforming the simpler tail of Acetazolamide[4][8].
Standardized Protocol for Comparative Molecular Docking
To ensure scientific integrity and avoid the false-positive rates common in standalone docking studies, a self-validating computational protocol must be employed. The following methodology integrates Density Functional Theory (DFT) optimization, molecular docking, and Molecular Dynamics (MD) validation[8].
Step-by-Step Methodology
Step 1: Ligand Preparation and Quantum Mechanical Optimization
Generate 2D structures of the pyrazole carboxamide derivatives.
Convert to 3D conformations and perform geometric optimization using DFT (e.g., B3LYP/LanL2DZ or 6-31G* basis sets) to obtain accurate ground-state geometries and calculate electronic descriptors (HOMO/LUMO).
Assign Gasteiger charges and save in PDBQT format.
Step 2: Protein Preparation
Retrieve the high-resolution crystal structure of the target (e.g., Avian respiratory complex II, PDB ID: 2FBW for SDH).
Strip co-crystallized water molecules (unless specific water-mediated hydrogen bridges are known to be critical).
Add polar hydrogens to establish the correct hydrogen-bonding network.
Assign Kollman charges and save the receptor in PDBQT format.
Step 3: Grid Box Definition
Center the grid box on the co-crystallized native ligand (e.g., carboxin for SDH).
Set grid dimensions (e.g., 10x10x10 Å with a spacing of 1 Å) to encompass the entire catalytic pocket.
Step 4: Docking Execution and Pose Analysis
Execute docking using AutoDock Vina or Glide.
Extract the top 10 poses. Select the pose with the lowest binding energy (kcal/mol) that correctly maintains the pharmacophoric H-bonds (e.g., with TYR58/TRP173 in SDH)[3].
Step 5: Molecular Dynamics (MD) Validation
Solvate the top protein-ligand complex in a TIP3P water box and neutralize with counterions.
Run a 50 ns to 100 ns MD simulation (e.g., using AMBER or GROMACS) to assess the temporal stability of the docking pose[4][8].
Calculate RMSD (Root Mean Square Deviation) of the ligand to confirm it remains anchored in the active site.
Figure 2: Self-validating molecular docking and MD simulation workflow for pyrazole carboxamides.
Conclusion
Comparative molecular docking, when rigorously validated by experimental bioassays and MD simulations, proves that the pyrazole carboxamide scaffold is highly adaptable. Whether acting as an SDH inhibitor in agricultural applications or as an hCA inhibitor in pharmaceuticals, minor structural modifications—such as fluorine substitution or the addition of a sulfonamide moiety—can exponentially increase target affinity and outcompete current commercial standards.
References
[4] PubMed (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at:[Link]
[5] Scilit. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Available at: [Link]
[6] ResearchGate. QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani. Available at:[Link]
[2] PubMed (NIH). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Available at:[Link]
[7] PubMed (NIH). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Available at: [Link]
Jurnal Kartika Kimia. QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani. Available at:[Link]
[8] PMC (NIH). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at:[Link]
[3] Science.gov. pyrazole amide derivatives: Topics by Science.gov. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Workflow.
Executive Summary
Pyrazole carboxamides have emerged as a highly privileged structural scaffold in modern oncology and medicinal chemistry. While traditionally designed and optimized as targeted kinase inhibitors (e.g., targeting EGFR, CDK2, or Aurora-A kinase), recent pharmacological evaluations reveal that many 1H-pyrazole-3-carboxamide and 1H-pyrazole-1-carboxamide derivatives exhibit profound off-target or secondary interactions directly with DNA[1][2]. This dual-action mechanism—combining kinase inhibition with structural DNA damage—often enhances their antiproliferative efficacy against cancer cell lines like A549, HCT116, and HepG2[2][3].
As a Senior Application Scientist, I have structured this guide to provide researchers with a self-validating experimental framework. This guide objectively compares pyrazole carboxamides against classic DNA-interacting agents and details the causality behind the assays required to definitively confirm their DNA-binding modes (intercalation vs. minor groove binding).
Mechanistic Overview: Pyrazole Carboxamides vs. Classical DNA Binders
Understanding the causality behind a compound's cytotoxicity requires distinguishing its primary enzymatic targets from structural DNA interactions. Pyrazole carboxamides typically interact with DNA via non-covalent modes: intercalation (inserting planar aromatic rings between base pairs) or minor groove binding (residing within the DNA groove via hydrogen bonding and van der Waals forces)[4].
Dual mechanistic pathways of pyrazole carboxamides leading to apoptosis via kinase and DNA targeting.
Comparative Performance: Pyrazole Carboxamides vs. Alternatives
To properly benchmark the DNA-binding capabilities of novel pyrazole carboxamides, we must compare their experimental signatures against established reference standards: Doxorubicin (a classic intercalator) and Hoechst 33258 (a classic minor groove binder).
To ensure scientific integrity, the validation of DNA binding must not rely on a single assay. The following workflow utilizes orthogonal techniques where the structural output of one assay dictates the parameters and interpretation of the next.
Sequential orthogonal workflow for validating the DNA-binding mechanism of small molecules.
Protocol 1: UV-Vis Absorption Titration
Causality: UV-Vis spectroscopy serves as the primary screen. When a planar aromatic moiety of a pyrazole carboxamide intercalates between DNA base pairs, the π-π* electron transitions of the compound couple with the π-electrons of the nucleobases. This coupling decreases the transition probability, resulting in a measurable decrease in absorbance (hypochromism) and a shift to a longer wavelength (bathochromism)[2].
Step 1: Prepare a fixed concentration of the pyrazole carboxamide (e.g., 25 µM) in Tris-HCl buffer (pH 7.4).
Step 2: Titrate calf thymus DNA (ctDNA) sequentially (0 to 50 µM) into the compound solution.
Step 3: Incubate for 5 minutes at 25°C after each addition to ensure thermodynamic equilibrium.
Step 4: Record spectra from 200 to 400 nm. Calculate the intrinsic binding constant (
Kb
) using the Wolfe-Shimer equation.
Causality: EtBr is a known intercalator that fluoresces intensely when bound to DNA. If the pyrazole carboxamide is an intercalator, it will competitively displace EtBr from the DNA base pairs, causing a measurable quenching of fluorescence[3]. Groove binders generally fail to displace EtBr efficiently.
Step 1: Pre-incubate ctDNA (50 µM) with EtBr (5 µM) in Tris-HCl buffer for 30 minutes in the dark.
Step 3: Titrate the pyrazole carboxamide (0–100 µM) into the EtBr-DNA complex.
Step 4: Measure fluorescence quenching. Calculate the Stern-Volmer quenching constant (
Ksv
) to quantify the displacement efficiency.
Protocol 3: Hydrodynamic Viscosity Measurements
Causality: Spectroscopic data alone cannot definitively distinguish intercalation from minor groove binding. Intercalation forces adjacent DNA base pairs apart to accommodate the ligand, elongating the DNA helix and significantly increasing the solution's hydrodynamic viscosity. Groove binders do not elongate the helix, leaving viscosity largely unchanged[2].
Step 1: Use an Ostwald viscometer submerged in a thermostated water bath at 25.0 ± 0.1 °C.
Step 2: Measure the flow time of Tris-HCl buffer (
t0
).
Step 3: Measure the flow time of ctDNA alone (
tDNA
).
Step 4: Measure the flow time of ctDNA in the presence of increasing concentrations of the pyrazole compound (
tcomplex
).
Step 5: Plot
(η/η0)1/3
versus the binding ratio
[Compound]/[DNA]
. A steep positive slope confirms intercalation.
Data Interpretation & Validation Matrix
To establish trustworthiness, experimental results must align with the matrix below. If a pyrazole carboxamide shows hypochromism but no increase in viscosity, the self-validating system flags it as a minor groove binder rather than an intercalator.
Table 2: Diagnostic Matrix for Binding Mode Validation
Assay
Intercalation Signature
Minor Groove Binding Signature
UV-Vis
Strong Hypochromism (>20%), Red shift
Moderate Hypochromism, No/slight shift
EtBr Displacement
Strong quenching (High
Ksv
)
Weak/No quenching
Viscosity
Significant increase in relative viscosity
Negligible change
Circular Dichroism
Major perturbation in positive band (275 nm)
Minor perturbation
Conclusion
The pharmacological profiling of pyrazole carboxamides must extend beyond standard kinase inhibition assays. By employing this orthogonal, self-validating experimental framework, researchers can definitively characterize the DNA-binding mechanisms—whether intercalative or groove-bound—that contribute to the off-target apoptotic efficacy of these versatile scaffolds.
References
[5] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC. 5
[1] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. 1
[2] Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. 2
[4] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - ACS Omega. 4
[3] Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies (Flow Cytometry & Noncovalent Binding) - ACS Omega. 3
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Performance Guide: N,N-Diethyl-1H-Pyrazole-4-Carboxamide Scaffolds Against Resistant Fungal Strains
Executive Summary
The rapid emergence of target-site mutations in phytopathogenic fungi—specifically within the SDHB, SDHC, and SDHD subunits—has severely compromised the field efficacy of first-generation Succinate Dehydrogenase Inhibitors (SDHIs) like boscalid. To overcome this resistance bottleneck, drug development has pivoted toward highly modular pharmacophores.
N,N-diethyl-1H-pyrazole-4-carboxamide (CAS 1153845-34-1) serves as a critical, versatile building block in this space[1]. The N,N-diethyl substitution provides tunable steric hindrance and lipophilicity (logP), allowing downstream derivatives to anchor securely within mutated ubiquinone-binding pockets where traditional fungicides fail. This guide evaluates the comparative efficacy of advanced pyrazole-4-carboxamide derivatives against resistant fungal strains, providing actionable data and self-validating experimental protocols for drug development professionals.
Why do derivatives of the pyrazole-4-carboxamide core succeed against resistant strains? The causality lies in precise molecular interactions:
Robust Hydrogen Bonding Network: The carbonyl oxygen of the carboxamide group acts as a critical hydrogen bond acceptor, interacting directly with the hydroxyl hydrogens of highly conserved tyrosine and tryptophan residues (e.g., TYR58 and TRP173) within the SDH complex[2].
Steric Adaptability via Scaffold Hopping: Mutations in resistant strains often alter the internal volume of the ubiquinone-binding pocket. The N,N-diethyl moiety offers conformational flexibility, allowing the molecule to adopt a binding pose that avoids steric clashes with mutated amino acid residues[3].
Dual Action Modes: Recent structural modifications (such as adding oxime ether or thioether fragments to the pyrazole core) not only inhibit SDH but also disrupt mycelial membrane integrity, inducing mitochondrial proliferation and subsequent apoptosis-like cell death[4][5].
Fig 1: SDH inhibition by pyrazole-4-carboxamides in the fungal electron transport chain.
Comparative Performance Data
The following table synthesizes recent in vitro bioassay and enzymatic inhibition data, comparing advanced pyrazole-4-carboxamide derivatives against commercial baselines (Boscalid and Fluxapyroxad)[3][4][6].
Compound Class / Derivative
Target Pathogen
Mycelial Growth EC₅₀ (μg/mL)
SDH Inhibition IC₅₀ (μM)
Fold-Improvement vs. Boscalid (EC₅₀)
Boscalid (Baseline SDHI)
Rhizoctonia solani
0.464 - 0.741
7.50
Baseline
Fluxapyroxad (Advanced SDHI)
Rhizoctonia solani
0.036 - 0.103
5.99
~7x to ~13x
Pyrazole-4-carboxamide (Ether - 7d)
Rhizoctonia solani
0.046
3.29
~16x
Pyrazole-4-carboxamide (Thioether - 8e)
Rhizoctonia solani
0.012
1.30
~38x
Pyrazole-4-carboxamide (Oxime - E1)
Rhizoctonia solani
1.100
3.30
~2x (vs 2.2 baseline)
Data Synthesis Insight: Thioether and ether modifications to the pyrazole-4-carboxamide scaffold yield up to a 38-fold increase in potency against resistant R. solani strains compared to first-generation SDHIs, demonstrating superior binding affinity within the target pocket[3][6].
Experimental Workflows: Self-Validating Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to verify that observed inhibition is due to specific SDH targeting rather than solvent toxicity or baseline resistance.
Fig 2: Self-validating high-throughput workflow for evaluating SDHI antifungal efficacy.
Protocol A: In Vitro Mycelial Growth Inhibition Assay
Purpose: To determine the EC₅₀ of pyrazole-4-carboxamide derivatives against resistant fungal isolates.
Self-Validation Mechanism: Utilizes a DMSO-only negative control (validates baseline growth without solvent toxicity) and a Boscalid positive control (validates the strain's resistance profile). If the positive control fails to inhibit the resistant strain, but the novel compound succeeds, the assay validates the specific efficacy against the resistance mechanism[3].
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 minutes.
Compound Dosing: Dissolve the pyrazole-4-carboxamide derivative in DMSO. Spike the cooling PDA (at ~50°C) to achieve final concentrations ranging from 0.01 to 50 μg/mL. Crucial Checkpoint: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced growth inhibition.
Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old resistant fungal culture) face-down in the center of the PDA plate.
Incubation & Measurement: Incubate at 25°C in darkness for 48-72 hours. Measure the colony diameter crosswise.
Data Analysis: Calculate the inhibition rate relative to the DMSO control. Use probit analysis to determine the EC₅₀ value.
Purpose: To confirm that the phenotypic growth inhibition is causally linked to Complex II (SDH) inhibition.
Self-Validation Mechanism: Measures the specific reduction of 2,6-dichlorophenolindophenol (DCPIP). If the compound inhibits growth in Protocol A but fails to inhibit DCPIP reduction here, the mechanism of action is off-target, preventing false-positive SDHI classifications[4][6].
Mitochondrial Extraction: Homogenize fungal mycelia in a highly buffered sucrose solution (pH 7.4) containing protease inhibitors. Centrifuge at 10,000 × g to isolate the mitochondrial fraction.
Reaction Mixture: In a 96-well microplate, combine the mitochondrial suspension, 50 mM potassium phosphate buffer, 20 mM succinate (substrate), and 50 μM DCPIP (electron acceptor).
Inhibitor Introduction: Add the pyrazole-4-carboxamide derivative at varying micromolar concentrations.
Spectrophotometric Tracking: Monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of color loss (blue to colorless) is directly proportional to SDH enzymatic activity.
IC₅₀ Calculation: Plot the initial reaction velocity against inhibitor concentration to derive the IC₅₀.
Strategic Conclusion
For drug development professionals, the N,N-diethyl-1H-pyrazole-4-carboxamide scaffold provides a highly tunable platform for next-generation fungicides. By leveraging scaffold hopping—specifically integrating ether or thioether moieties—researchers can achieve sub-micromolar IC₅₀ values against SDH, effectively bypassing the resistance mechanisms that plague legacy agrochemicals[3][6].
References
[4] Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed / NIH.
[3] Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications).
[5] Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. PubMed / NIH.
[6] Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry (ACS Publications).
[2] Synthesis, Antifungal Activity and QSAR of Novel Pyrazole Amides as Succinate Dehydrogenase Inhibitors. Heterocycles.
[1] 1153845-34-1 | N,N-Diethyl-1H-pyrazole-4-carboxamide. Ambeed Chemical Catalog.
A Comprehensive Guide to the Safe Disposal of N,N-diethyl-1H-pyrazole-4-carboxamide
This guide provides essential safety and logistical information for the proper disposal of N,N-diethyl-1H-pyrazole-4-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety e...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of N,N-diethyl-1H-pyrazole-4-carboxamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
A Note on Safety Data Sheets (SDS): The following procedures are based on established best practices for hazardous chemical waste management and data on analogous pyrazole carboxamide compounds. At the time of writing, a specific Safety Data Sheet (SDS) for N,N-diethyl-1H-pyrazole-4-carboxamide was not publicly available. The manufacturer's SDS is the primary and most authoritative source of safety, handling, and disposal information and must be consulted before handling this compound. In the absence of a specific SDS, the compound should be treated as hazardous.
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of N,N-diethyl-1H-pyrazole-4-carboxamide is the foundation of its safe disposal. The pyrazole carboxamide scaffold is common in medicinal chemistry and agriculture, and while data for this specific molecule is limited, the class of compounds presents known biological activities and potential risks.[1][2][3]
Toxicological Profile of Analogous Compounds:
Research into related pyrazole carboxamides has revealed potential for significant biological effects. For instance, certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated unexpected acute mammalian toxicity, linked to the inhibition of mitochondrial respiration.[4][5] While this does not confirm the toxicity of N,N-diethyl-1H-pyrazole-4-carboxamide, it establishes a plausible hazard that must be considered. The precautionary principle dictates that we handle it with a high degree of caution.
Inferred Hazards:
Based on its chemical structure and data from similar compounds, the following hazards should be assumed until proven otherwise.[6][7][8]
Hazard Category
Inferred Risk & Rationale
Acute Toxicity (Oral)
Harmful if swallowed. Many small organic molecules, including related pyrazole carboxamides, exhibit oral toxicity.[7][8][9]
Skin Corrosion/Irritation
Causes skin irritation. The amide and pyrazole functionalities can interact with skin, leading to irritation.[9][10][11]
Serious Eye Damage/Irritation
Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation or damage.[9][10][11]
Aquatic Toxicity
Potentially harmful to aquatic life. Many heterocyclic compounds can have long-lasting effects in the environment if released without proper treatment.[7][12]
Part 2: Regulatory Framework for Chemical Disposal
Disposal of laboratory waste is not merely a matter of good practice; it is strictly regulated. In the United States, two primary federal agencies set the standards:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the identification, management, and disposal of hazardous waste.[13][14][15] Laboratories are considered "generators" of hazardous waste and must comply with specific regulations for storage, labeling, and disposal.[15]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of chemical waste, employee training, and the availability of emergency plans.[16][17][18]
It is crucial to remember that state and local regulations may be more stringent than federal laws.[16] Always consult with your institution's Environmental Health & Safety (EHS) office to ensure full compliance.[19][20]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of N,N-diethyl-1H-pyrazole-4-carboxamide from the point of generation to final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks outlined in the hazard assessment.
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][11]
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[21]
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a NIOSH/MSHA approved respirator in a well-ventilated area or fume hood.[11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[15][22]
Designated Waste Stream: N,N-diethyl-1H-pyrazole-4-carboxamide waste should be collected in a dedicated container for non-halogenated organic solids or liquids, as appropriate.
Avoid Mixing:Do not mix this waste with incompatible materials. Key incompatibilities to avoid include:
Rationale: Mixing incompatible wastes can lead to violent reactions, gas generation, or fire. Keeping waste streams separate also reduces disposal costs, as mixed hazardous waste is often more expensive to manage.[23]
Step 3: Container Selection and Labeling
The integrity of the waste containment system begins with the right container and clear labeling.
Container Selection:
The container must be made of a material compatible with the chemical waste. For N,N-diethyl-1H-pyrazole-4-carboxamide, a high-density polyethylene (HDPE) or glass container is appropriate.[14]
The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[13][24]
Labeling:
As soon as the first drop of waste enters the container, it must be labeled.[23]
Use an official EHS-provided hazardous waste label.[19]
The label must include:
The words "Hazardous Waste" .
The full chemical name: "N,N-diethyl-1H-pyrazole-4-carboxamide" . Do not use abbreviations.
An accurate estimation of the concentration and total volume.
The associated hazards (e.g., "Toxic," "Irritant").[23]
The date accumulation started.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[22]
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]
Secondary Containment: Liquid waste containers must be kept in a secondary containment bin or tray that can hold 110% of the volume of the largest container.[15][16] This prevents spills from spreading.
Container Management: The waste container must be kept closed at all times except when adding waste.[19][24] This minimizes the release of vapors and prevents spills.
Quantity Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste at any one time in an SAA.[25]
Step 5: Arranging Final Disposal
Do Not Use Drains or Trash: Never dispose of N,N-diethyl-1H-pyrazole-4-carboxamide down the sink or in the regular trash.[15][22] This can contaminate water systems and violate EPA regulations.[13][15]
Contact EHS: Once the container is full or you are finished with the process, contact your institution's EHS office to schedule a waste pickup.[19]
Licensed Disposal: The waste will be transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration.[26][27]
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is essential.
Alert Personnel: Immediately alert others in the area.
Isolate the Area: Secure the area to prevent others from entering.
Assess the Spill: If the spill is large, involves highly volatile material, or you feel unsafe, evacuate the area and contact your EHS emergency line.
Cleanup (for small, manageable spills):
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent).
Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Report: Report the incident to your supervisor and EHS office.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N,N-diethyl-1H-pyrazole-4-carboxamide.
Caption: Decision workflow for safe collection and disposal.
References
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed.
1H-Pyrazole-4-carboxamide. (n.d.). PubChem, NIH.
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.